molecular formula C14H16N2O2 B1378879 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione CAS No. 1148044-35-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Número de catálogo: B1378879
Número CAS: 1148044-35-2
Peso molecular: 244.29 g/mol
Clave InChI: LDWIIPWISKBSOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIIPWISKBSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a valuable scaffold in medicinal chemistry. The document details a reliable and reproducible synthetic pathway, commencing with the formation of the core 2,7-diazaspiro[4.4]nonane-1,3-dione structure via the Bucherer-Bergs reaction, followed by selective N-benzylation. The guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and characterization data. Visual aids in the form of diagrams and tables are included to enhance clarity and facilitate practical application in a laboratory setting. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel spirocyclic compounds for drug discovery and development.

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture. This rigid and defined spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 2,7-diazaspiro[4.4]nonane core, in particular, is a privileged scaffold found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The presence of two nitrogen atoms at positions 2 and 7 offers versatile points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

The target molecule, this compound, incorporates a benzyl group, a common pharmacophore that can influence lipophilicity and introduce aromatic interactions with biological targets. This guide focuses on a practical and efficient synthesis of this compound, providing researchers with the necessary information to produce it in a laboratory setting.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A retrosynthetic analysis of this compound suggests two primary synthetic routes. The chosen strategy for this guide involves a two-step sequence that is both logical and supported by established chemical principles.

Retrosynthesis Target This compound Intermediate1 2,7-Diazaspiro[4.4]nonane-1,3-dione Target->Intermediate1 N-Benzylation StartingMaterial2 Benzyl Bromide Target->StartingMaterial2 StartingMaterial1 Cyclopentanone Intermediate1->StartingMaterial1 Bucherer-Bergs Reaction

Caption: Retrosynthetic analysis of this compound.

This approach first constructs the core spirocyclic dione system from a readily available starting material, cyclopentanone, through the well-established Bucherer-Bergs reaction. The second step involves the selective N-benzylation of the resulting 2,7-diazaspiro[4.4]nonane-1,3-dione. This strategy was selected for its robustness and the commercial availability of the starting materials.

Synthetic Pathway and Reaction Mechanisms

The overall synthetic pathway is depicted below, followed by a detailed discussion of the mechanism for each step.

Synthetic_Pathway cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Benzylation Cyclopentanone Cyclopentanone Reagents1 (NH₄)₂CO₃, KCN H₂O/EtOH, Heat Cyclopentanone->Reagents1 Intermediate 2,7-Diazaspiro[4.4]nonane-1,3-dione Reagents1->Intermediate Intermediate2 2,7-Diazaspiro[4.4]nonane-1,3-dione Reagents2 Benzyl Bromide, K₂CO₃ DMF, Heat Intermediate2->Reagents2 Product This compound Reagents2->Product

chemical properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The unique spirocyclic architecture, which imparts conformational rigidity and a distinct three-dimensional geometry, makes this scaffold a valuable building block in modern drug discovery.[1][2] This document details the molecule's structural features, spectroscopic profile, and key chemical transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its potential in creating novel therapeutic agents.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of drug development, moving beyond flat, two-dimensional molecules is critical for accessing novel biological targets and improving pharmacological profiles. Spirocyclic compounds, defined by two rings sharing a single common atom, represent a significant class of three-dimensional structures.[3] Their inherent structural rigidity fixes the spatial orientation of substituents, which is crucial for selective and high-affinity interactions with biological targets like enzymes and receptors.[1][4] This rigidity can lead to enhanced potency, improved metabolic stability, and novel intellectual property.

The 2,7-diazaspiro[4.4]nonane core is a privileged scaffold that combines two five-membered nitrogen-containing rings. The specific subject of this guide, this compound, incorporates this core with a succinimide ring and an N-benzyl group, creating a versatile platform for chemical exploration. Preliminary studies on related diazaspiro compounds have indicated potential antimicrobial and anticancer activities, underscoring the therapeutic promise of this molecular framework.[5][6]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its spirocyclic core. The structure consists of a pyrrolidine ring fused at a quaternary carbon (the spiro atom) to a succinimide ring. The benzyl group is attached to the nitrogen atom of the succinimide ring.

Key Molecular Identifiers
PropertyValueSource
IUPAC Name 2-(Phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3-dione[7]
CAS Number 1148044-35-2[5][7][8]
Molecular Formula C₁₄H₁₆N₂O₂[7][8]
Molecular Weight 244.29 g/mol [5][7]

Structural Diagram

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and theoretical crystal structure of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a spirocyclic compound of significant interest in medicinal chemistry. Given the current absence of a publicly available solved crystal structure for this specific molecule, this guide leverages detailed crystallographic data from its close structural analog, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, to infer and discuss its likely structural characteristics. We will delve into the critical aspects of its molecular geometry, intermolecular interactions, and the implications of these features for drug design and development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking a deeper understanding of this promising molecular scaffold.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic structures. This unique architecture allows for a more precise presentation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs can improve physicochemical properties such as solubility and metabolic stability, key parameters in the development of viable drug candidates.

This compound (C₁₄H₁₆N₂O₂) belongs to this promising class of molecules.[1] Its structure combines the rigidity of the diazaspiro[4.4]nonane core with the aromatic moiety of the benzyl group, making it a versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR). Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for unlocking its full therapeutic potential.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound typically involves a multi-step process culminating in the formation of the spirocyclic core. While various synthetic routes to diazaspiro compounds exist, a common approach involves the reaction of a suitable diamine precursor with a cyclic anhydride. The benzyl group is often introduced via N-alkylation at an early stage of the synthesis.

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below:

Synthesis_Pathway A Precursor A (e.g., Diamine) C Intermediate Spiro-compound A->C Cyclization B Precursor B (e.g., Cyclic Anhydride) B->C E This compound C->E N-Benzylation D N-Alkylation Reagent (Benzyl Bromide) D->E

Caption: Generalized synthetic pathway for this compound.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure determination. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is sparingly soluble at room temperature.

  • Dissolution: Gently warm the chosen solvent and dissolve the compound to create a near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Crystallography: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

X-ray_Crystallography_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G H Final Crystal Structure G->H

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structural Analysis: Insights from a Close Analog

As a definitive crystal structure for this compound is not yet publicly available, we will analyze the published crystal structure of the closely related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one , to provide a predictive analysis of the target molecule's key structural features.[2]

Comparative Crystallographic Data

The following table presents the crystallographic data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, which serves as our reference for predicting the structural parameters of the target compound.[2]

Parameter7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[2]
Chemical FormulaC₁₄H₁₈N₂O
Molecular Weight230.30
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.630(2)
b (Å)8.4322(18)
c (Å)29.848(7)
V (ų)2423.8(9)
Z8
Predicted Molecular Geometry

Based on the structure of its analog, the this compound molecule is expected to exhibit the following key geometric features:

  • Spirocyclic Core: The two five-membered rings of the diazaspiro[4.4]nonane core are likely to adopt envelope or twisted conformations to minimize steric strain.[2] The spiro carbon atom will be a key stereocenter, and the overall conformation will be rigid.

  • Planarity: The dione functionality in one of the five-membered rings will introduce a degree of planarity.

  • Benzyl Group Orientation: The benzyl group will be attached to one of the nitrogen atoms. Its orientation relative to the spirocyclic core will be a critical determinant of the molecule's overall shape and its potential interactions with biological targets. In the analog, the dihedral angles between the phenyl ring and the planes of the spiro rings are 53.56(9)° and 50.21(6)°.[2] A similar non-coplanar arrangement is expected for the target molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a combination of non-covalent interactions:

  • Hydrogen Bonding: The presence of N-H and C=O groups suggests the potential for intermolecular hydrogen bonding. In the crystal structure of the analog, molecules are linked into chains by N—H···O hydrogen bonds.[2] Similar hydrogen bonding motifs are expected to play a significant role in the crystal packing of the target compound.

  • π-π Stacking: The aromatic benzyl groups may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • van der Waals Forces: These ubiquitous forces will also contribute to the overall packing efficiency.

The interplay of these interactions will dictate the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as solubility and melting point.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound, even if predictive at this stage, provides invaluable insights for drug development professionals:

  • Structure-Based Drug Design: The three-dimensional structure can be used as a starting point for in silico modeling and the design of new analogs with improved binding affinities for specific biological targets.

  • Pharmacophore Modeling: The spatial arrangement of key functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings) can be used to develop pharmacophore models for virtual screening of compound libraries.

  • Physicochemical Property Optimization: The crystal packing analysis can inform strategies for modifying the molecule to improve its solid-state properties, such as solubility and stability, which are critical for formulation and bioavailability.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a detailed analysis of its structural analog provides a robust framework for understanding its likely molecular geometry and intermolecular interactions. The insights gained from this predictive analysis underscore the potential of this spirocyclic scaffold in medicinal chemistry and provide a solid foundation for future research and development efforts aimed at harnessing its therapeutic promise. The elucidation of its precise crystal structure will undoubtedly accelerate the journey of this and related compounds from promising scaffolds to clinically effective therapeutics.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel spirocyclic compound, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the underlying principles and experimental considerations crucial for the accurate characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol , is a unique heterocyclic compound featuring a spirocyclic core.[1][2] This structural motif, where two rings share a single carbon atom, imparts a rigid three-dimensional geometry that is of significant interest in medicinal chemistry and drug development. The presence of both a succinimide ring and a benzyl group suggests potential for a range of biological activities, making its unambiguous structural elucidation paramount.[1]

This guide will delve into the predicted ¹H and ¹³C NMR spectra, providing a basis for structural verification. Furthermore, we will explore the expected mass spectrometric fragmentation patterns, offering insights into the molecule's stability and pathways of decomposition under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and multiplicities of the NMR signals, we can piece together the connectivity and stereochemistry of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions are based on the analysis of structurally related compounds, including N-benzylsuccinimide and various diazaspiroalkanes.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-Ar (ortho)~7.35d~7.5Aromatic protons of the benzyl group.
H-Ar (meta)~7.30t~7.5
H-Ar (para)~7.25t~7.5
H-Benzylic (CH₂)~4.6s-Singlet due to the absence of adjacent protons.
H-6, H-8, H-9 (CH₂)2.8 - 3.2m-Complex multiplets due to diastereotopicity and coupling to each other and the NH proton.
H-4 (CH₂)~2.7s-Protons of the succinimide ring, likely a singlet.
N-HVariablebr s-Broad singlet, chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information on the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Succinimide)~177Carbonyl carbons of the succinimide ring.
C-Ar (ipso)~136Quaternary aromatic carbon attached to the benzylic group.
C-Ar (ortho, meta, para)127 - 129Aromatic carbons of the benzyl group.
C-Spiro~70The spirocyclic quaternary carbon.
C-Benzylic (CH₂)~43Benzylic carbon.
C-6, C-8, C-9 (CH₂)45 - 55Carbons of the pyrrolidine ring.
C-4 (CH₂)~35Carbon of the succinimide ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like this compound is outlined below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication may be employed.

  • Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard H1_NMR ¹H NMR Acquisition standard->H1_NMR C13_NMR ¹³C NMR Acquisition standard->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline referencing Referencing to TMS baseline->referencing integration Integration referencing->integration peak_picking Peak Picking & Multiplicity Analysis referencing->peak_picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

NMR Experimental Workflow

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[4] For this compound, mass spectrometry will confirm the molecular weight and offer structural clues through the analysis of its fragmentation pattern.

Expected Mass Spectrum and Fragmentation Pattern

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 244. The fragmentation of this molecular ion is likely to be initiated by cleavage at the benzylic position, which is a common fragmentation pathway for benzyl-containing compounds, leading to the formation of a stable tropylium ion. Another plausible fragmentation involves the cleavage of the succinimide ring.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M M⁺˙ m/z 244 F1 C₇H₅⁺ m/z 91 M:M->F1 α-cleavage F2 C₁₃H₁₃N₂O₂⁺ m/z 243 M:M->F2 - H˙ F3 C₈H₈NO₂⁺ m/z 162 M:M->F3 Ring Cleavage F4 C₆H₁₀N₂⁺ m/z 110 M:M->F4 Ring Cleavage

Predicted Mass Spectrometry Fragmentation Pathway

Key Predicted Fragments:

m/z Proposed Fragment Notes
244[C₁₄H₁₆N₂O₂]⁺˙Molecular Ion (M⁺˙)
153[M - C₇H₇]⁺Loss of the benzyl group.
91[C₇H₇]⁺Tropylium ion, a very stable fragment. This is expected to be a prominent peak.
118[C₇H₈N₂O]⁺Fragmentation of the succinimide ring.
Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining meaningful mass spectral data. Electron Ionization (EI) is suitable for inducing fragmentation and providing structural information, while softer ionization techniques like Electrospray Ionization (ESI) are ideal for confirming the molecular weight with minimal fragmentation.

Electron Ionization (EI-MS) Protocol:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: The solution is pumped through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are released into the gas phase.

  • Mass Analysis and Detection: Similar to EI-MS, the ions are analyzed and detected to produce the mass spectrum.

Conclusion: A Framework for Structural Verification

This technical guide provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. The predicted spectra, coupled with the detailed experimental protocols, offer a robust framework for researchers to confirm the synthesis and purity of this compound. The unique spirocyclic nature of this molecule presents an interesting case for spectroscopic analysis, and the insights provided herein should prove invaluable for scientists working on the characterization of this and related heterocyclic systems. The combination of ¹H and ¹³C NMR provides the detailed connectivity of the molecule, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings share a single atom, have garnered significant attention for their potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. The rigid nature of the spirocyclic core allows for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][2] This guide delves into the mechanistic underpinnings of a promising member of this class, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a compound with the potential to address unmet medical needs in oncology and neurodegenerative disorders. While direct and extensive research on this specific molecule is still emerging, this paper will synthesize the available evidence from closely related analogs and the broader class of diazaspiro[4.4]nonane derivatives to propose and explore its most probable mechanisms of action.

Core Scaffold and Bioisosteric Rationale

The 2,7-diazaspiro[4.4]nonane core is a key structural motif that has been identified as a "privileged" scaffold in medicinal chemistry. Its utility often stems from its role as a bioisostere for other cyclic diamines, such as piperazine. Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's properties, and the diazaspiro core offers a more rigid and three-dimensionally defined alternative to the flexible piperazine ring.[3][4] This rigidity can lead to enhanced binding affinity and selectivity for the target protein.[3]

Hypothesized Mechanisms of Action

Based on the biological activities reported for closely related 2,7-diazaspiro[4.4]nonane derivatives, two primary mechanisms of action are proposed for this compound:

  • Inhibition of the Menin-MLL Protein-Protein Interaction: A compelling body of evidence points to the potential of 2,7-diazaspiro[4.4]nonanes to disrupt the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[5] This protein-protein interaction (PPI) is a critical driver in certain types of acute leukemias and has also been implicated in other cancers like prostate and breast cancer, as well as in diabetes.[5] Small molecules that can inhibit this PPI represent a novel therapeutic strategy. The 2,7-diazaspiro[4.4]nonane scaffold is believed to mimic a key structural motif necessary for binding to Menin, thereby preventing its association with MLL and disrupting the downstream oncogenic signaling cascade.

  • Modulation of Sigma-2 (σ2) Receptors: The diazaspiro core has been successfully employed as a bioisostere for piperazine in the development of high-affinity ligands for the σ2 receptor, now identified as TMEM97.[3] The σ2 receptor is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Ligands for this receptor can modulate cellular signaling pathways involved in neuronal survival and function. The benzyl group on the this compound could play a crucial role in establishing the necessary hydrophobic and aromatic interactions within the σ2 receptor binding site.

Experimental Validation and Methodologies

To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols are essential.

Target Engagement and Affinity Determination

A crucial first step is to confirm the direct binding of the compound to its hypothesized targets and to quantify the binding affinity.

Table 1: Key Experimental Assays for Target Validation

Target Assay Principle Key Parameters Measured
Menin-MLL InteractionTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures the disruption of the PPI by the test compound, leading to a decrease in the FRET signal.IC50 (half-maximal inhibitory concentration)
σ2 Receptor (TMEM97)Radioligand Binding AssayCompetes with a radiolabeled σ2 receptor ligand for binding to the receptor.Ki (inhibition constant)
Experimental Protocol: TR-FRET Assay for Menin-MLL Interaction

This protocol outlines a representative TR-FRET assay to determine the ability of this compound to inhibit the Menin-MLL interaction.

Materials:

  • Recombinant human Menin protein (tagged with a donor fluorophore, e.g., terbium cryptate)

  • A peptide derived from MLL (MLL1-16) labeled with an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • Test compound (this compound) dissolved in DMSO

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reagent Preparation: Dilute the tagged Menin protein and the labeled MLL peptide in assay buffer to their optimal concentrations (determined through initial optimization experiments).

  • Assay Assembly:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the microplate wells.

    • Add 4 µL of the diluted Menin protein solution to all wells.

    • Add 4 µL of the diluted MLL peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity and Downstream Effects

Following target engagement, it is critical to assess the compound's effects in a cellular context.

Table 2: Cellular Assays for Mechanistic Elucidation

Hypothesized Mechanism Cell Line Model Assay Endpoint Measured
Menin-MLL InhibitionMLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)Cell Proliferation/Viability Assay (e.g., alamarBlue)Inhibition of cell growth (GI50)
Menin-MLL InhibitionMLL-rearranged leukemia cell linesQuantitative PCR (qPCR)Downregulation of MLL target genes (e.g., HOXA9, MEIS1)
σ2 Receptor ModulationNeuronal cell lines (e.g., SH-SY5Y)Neurite Outgrowth AssayPromotion of neurite extension
σ2 Receptor ModulationNeuronal cell linesCalcium ImagingModulation of intracellular calcium signaling

Visualizing the Mechanistic Pathways

To provide a clear conceptual framework, the hypothesized signaling pathways are illustrated below using Graphviz.

Menin-MLL Inhibition Pathway

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention Menin Menin MLL MLL Fusion Protein Menin->MLL interacts with DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL->DNA binds to Transcription Oncogenic Gene Transcription DNA->Transcription leads to Leukemia Leukemogenesis Transcription->Leukemia Compound 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione Compound->Menin binds to & inhibits

Caption: Proposed mechanism of Menin-MLL inhibition.

Experimental Workflow for Target Validation

Experimental_Workflow start Hypothesized Target biochemical Biochemical Assays (TR-FRET, Radioligand Binding) start->biochemical Validate direct binding cellular Cell-Based Assays (Proliferation, Gene Expression, Neurite Outgrowth) biochemical->cellular Confirm cellular activity in_vivo In Vivo Models (Xenografts, Disease Models) cellular->in_vivo Evaluate in vivo efficacy confirmation Mechanism Confirmation in_vivo->confirmation Establish therapeutic potential

Caption: A generalized workflow for mechanism of action studies.

Structure-Activity Relationships and Future Directions

The this compound scaffold provides a rich template for further chemical exploration. Future studies should focus on synthesizing analogs with modifications to the benzyl group and the dione moiety to probe the structure-activity relationships (SAR) for both the Menin-MLL interaction and σ2 receptor binding. For instance, substitutions on the phenyl ring of the benzyl group could enhance potency or introduce selectivity for one target over the other. Furthermore, exploring different spirocyclic core sizes (e.g., diazaspiro[3.4]octane or [4.5]decane) could provide valuable insights into the optimal geometry for target engagement.

Conclusion

While the definitive mechanism of action for this compound awaits direct experimental confirmation, the existing evidence for related compounds strongly suggests its potential as a dual inhibitor of the Menin-MLL protein-protein interaction and a modulator of the σ2 receptor. This technical guide provides a comprehensive framework for the scientific community to further investigate this promising compound. The detailed experimental protocols and hypothesized mechanistic pathways outlined herein serve as a roadmap for future research aimed at unlocking the full therapeutic potential of this intriguing spirocyclic molecule for the treatment of cancer and neurodegenerative diseases.

References

In Silico Docking Studies of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a novel spirocyclic compound with significant therapeutic potential. As research into spirocyclic scaffolds continues to reveal promising candidates for drug development, particularly in oncology and infectious diseases, a robust and validated computational approach is paramount for elucidating potential mechanisms of action and guiding further experimental work. This document outlines a detailed, field-proven methodology for ligand and protein preparation, molecular docking, and results in analysis, grounded in scientific integrity and supported by authoritative references. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of this compound

The compound this compound (Figure 1) belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. This structural motif imparts a unique three-dimensional architecture that is increasingly recognized for its favorable pharmacological properties. The rigid yet complex scaffold of spiro compounds allows for precise spatial orientation of functional groups, potentially leading to high-affinity and selective interactions with biological targets.

Figure 1. Chemical structure of this compound.

Initial assessments and the known bioactivities of related diazaspiro compounds suggest that this compound may possess significant potential as an anticancer and antimicrobial agent.[1][2] The exploration of its mechanism of action through in silico docking studies is a critical first step in validating these hypotheses and identifying specific protein targets for further investigation.

Strategic Selection of Protein Targets

The success of any in silico docking study hinges on the rational selection of biologically relevant protein targets. Based on the putative anticancer and antimicrobial activities of the lead compound, the following well-validated protein targets have been selected for this guide.

Anticancer Targets
  • Human Topoisomerase IIα (hTopoIIα): This enzyme is essential for managing DNA topology during replication and transcription.[3][4] Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells, making it a prime target for many established chemotherapeutics.[5][6]

  • Histone Deacetylase 1 (HDAC1): HDACs are crucial epigenetic regulators, and their aberrant activity is linked to various cancers.[7] Inhibitors of HDAC1 can induce cell cycle arrest and apoptosis in tumor cells.[8] Spirocyclic scaffolds have shown promise in the development of selective HDAC inhibitors.[9][10]

  • AKT1 (Protein Kinase B): AKT1 is a serine/threonine kinase that plays a central role in cell survival and proliferation pathways. Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11]

Antimicrobial Target
  • Staphylococcus aureus DNA Gyrase (GyrB): DNA gyrase is a type II topoisomerase found in bacteria but not in humans, making it an excellent target for the development of selective antibacterial agents.[12][13] Inhibition of DNA gyrase disrupts bacterial DNA replication, leading to cell death.[14][15]

Methodologies: A Validated In Silico Docking Workflow

This section details the step-by-step protocol for the in silico docking of this compound against the selected protein targets. The workflow is designed to ensure reproducibility and scientific rigor.

Ligand Preparation

A high-quality 3D structure of the ligand is fundamental for accurate docking simulations.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from chemical databases such as PubChem or commercial supplier websites using its CAS number: 1148044-35-2.[10][16]

  • Generate 3D Conformation: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate a 3D conformation of the molecule.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion: Save the energy-minimized structure in a format compatible with docking software, such as SDF or Mol2.

  • Ligand Parameterization: For docking software that requires it (e.g., AutoDock), assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

Protein Preparation

The preparation of the target protein structure is a critical step to ensure the accuracy of the docking calculations.

Protocol:

  • Retrieve Protein Structure: Download the crystal structures of the selected protein targets from the Protein Data Bank (PDB).[3][17] The following PDB entries are recommended:

    • Human Topoisomerase IIα: 5GWK (in complex with DNA and etoposide)[18]

    • Staphylococcus aureus DNA Gyrase: 3U2K (GyrB ATPase domain in complex with an inhibitor)[5]

    • Human HDAC1: 4BKX (in complex with the ELM2-SANT domain of MTA1)[4]

    • Human AKT1: 3O96 (in complex with an allosteric inhibitor)[1][3]

  • Pre-processing: Load the PDB file into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).

  • Clean the Structure:

    • Remove all water molecules and non-essential co-factors or ions from the crystal structure.

    • If the crystal structure contains multiple protein chains, select the chain that is most complete and relevant for the binding site analysis.

    • Inspect the structure for missing residues or atoms and use built-in tools to repair them if necessary.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues at a physiological pH (typically around 7.4).

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

  • Define the Binding Site:

    • If the downloaded structure contains a co-crystallized ligand, the binding site can be defined based on its location.

    • Alternatively, use binding site prediction tools or define a grid box encompassing the known active site residues.

Molecular Docking Simulation

This protocol utilizes AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.

Protocol:

  • Prepare Input Files:

    • Convert the prepared ligand and protein files into the PDBQT format using AutoDockTools (ADT).

  • Configure the Docking Parameters:

    • Create a configuration file that specifies the paths to the protein and ligand PDBQT files.

    • Define the search space (grid box) by providing the center coordinates and dimensions that encompass the binding site.

    • Set the exhaustiveness of the search to control the computational effort. A higher value increases the chances of finding the optimal binding pose but requires more time.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Visualization of the In Silico Docking Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the in silico docking workflow.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 Obtain 2D Structure (CAS: 1148044-35-2) l2 Generate 3D Conformation l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Save as SDF/Mol2 l3->l4 d1 Prepare PDBQT Files (AutoDockTools) l4->d1 p1 Retrieve PDB Structure (e.g., 5GWK, 3U2K, 4BKX, 3O96) p2 Clean Structure (Remove Water, Co-factors) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Define Binding Site p3->p4 p4->d1 d2 Configure Docking Parameters (Grid Box, Exhaustiveness) d1->d2 d3 Run Docking Simulation (AutoDock Vina) d2->d3 a1 Analyze Binding Affinity Scores d3->a1 a2 Visualize Binding Poses (PyMOL, Chimera) a1->a2 a3 Identify Key Interactions (H-bonds, Hydrophobic) a2->a3 analysis_logic cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis start Docking Simulation Output q1 Extract Binding Affinity Scores start->q1 v1 Visualize Ligand-Protein Complex start->v1 q2 Rank Binding Poses q1->q2 q3 Compare with Known Inhibitors q2->q3 hypothesis Formulate Structure-Activity Relationship (SAR) Hypothesis q3->hypothesis v2 Identify Interacting Residues v1->v2 v3 Characterize Interaction Types (H-bonds, Hydrophobic, etc.) v2->v3 v3->hypothesis conclusion Guide Further Experimental Validation (e.g., in vitro assays) hypothesis->conclusion

References

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Diazaspiro[4.4]nonane Scaffolds for Drug Discovery Professionals

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond the traditional "flatland" of aromatic, sp2-rich compounds.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent structural rigidity and well-defined three-dimensional geometry offer a unique platform for designing potent and selective ligands.[2][3] The 2,7-diazaspiro[4.4]nonane core, a motif featuring two five-membered rings—a pyrrolidine and a pyrrolidinone or related heterocycle—fused at a quaternary carbon, represents a particularly valuable "privileged scaffold."

This guide provides a comprehensive overview of the 2,7-diazaspiro[4.4]nonane framework, from its synthesis and chemical manipulation to its application in developing next-generation therapeutics. We will delve into the causality behind synthetic strategies and the rationale for its use in targeting complex biological systems, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthesis of the 2,7-Diazaspiro[4.4]nonane Core: Mastering Stereochemistry

The construction of the 2,7-diazaspiro[4.4]nonane skeleton presents a significant synthetic challenge, primarily in controlling the stereochemistry at the spirocyclic center.[4] Methodologies can be broadly categorized by the sequence of ring formation. Successful strategies often employ intramolecular cyclizations to forge the crucial spirocyclic junction with high diastereoselectivity.

Key Synthetic Strategies

Several powerful methods have been developed to access this scaffold:

  • Intramolecular Mizoroki–Heck Annulation: This palladium-catalyzed reaction has proven effective for the diastereoselective synthesis of spiroindoline skeletons featuring the 2,7-diazaspiro[4.4]nonane core.[4] The reaction proceeds from a cyclopentenyl-tethered aniline derivative, where the stereochemistry of the starting material, often derived from a chiral pool lactam, dictates the final configuration of the spirocarbon. DFT calculations and X-ray crystallography have confirmed that the reaction proceeds via a stereocontrolled anti migratory insertion, leading to excellent diastereoselectivity (>98%).[4]

  • Reductive Amination and Cyclization: A common approach involves the synthesis of a precursor containing one of the heterocyclic rings, followed by the construction of the second ring. For instance, a substituted pyrrolidine can be synthesized and subsequently functionalized with a cyanomethyl group. Catalytic hydrogenation (e.g., using Raney Ni) of the nitrile to an amine, followed by spontaneous intramolecular cyclization, yields the desired 6-oxo-2,7-diazaspiro[4.4]nonane core.[5]

  • Diversity-Oriented Synthesis (DOS): "Top-down" library synthesis approaches have utilized complexity-generating reactions to create highly functionalized polycyclic scaffolds that can be remodeled into diverse diazaspirocycles.[1][6] This involves subsequent ring-cleavage, ring-expansion, or ring-addition reactions on a core intermediate, allowing for rapid access to a wide range of distinct molecular frameworks.[6]

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

This protocol is based on the reductive cyclization of a cyanomethyl pyrrolidine dicarboxylate precursor.[5]

Step 1: Synthesis of Precursor (Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate)

  • Rationale: This step assembles the necessary functionalities on a pyrrolidine ring for the subsequent key cyclization. The Boc group protects one nitrogen, while the ester and cyanomethyl groups are positioned for ring formation.

Step 2: Reductive Cyclization

  • To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1.0 equiv.) in methanol, add Raney Nickel (approx. 0.25 equiv. by weight).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or recrystallization from ethanol to obtain single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[5]

II. Chemical Properties and Strategic Functionalization

The 2,7-diazaspiro[4.4]nonane scaffold possesses two nitrogen atoms that serve as key handles for chemical modification, enabling the exploration of broad chemical space and the optimization of structure-activity relationships (SAR).[2]

  • N2-Position: This nitrogen is typically a secondary amine within a Boc-protected pyrrolidine ring, making it an ideal point for introducing diversity. Following Boc-deprotection, it can undergo a wide range of reactions, including reductive amination, acylation, and sulfonylation, to build out vectors into different regions of a target's binding pocket.

  • N7-Position: This nitrogen is often part of a lactam (amide) within the second ring. While less reactive than the N2-amine, it can be alkylated under specific conditions. Alternatively, the lactam carbonyl can be reduced to provide a secondary amine at the N7 position, opening up further avenues for diversification.[1]

The rigid cyclopentane frame also allows for functionalization, although this is typically established during the initial synthesis of the scaffold.

Caption: Diversification points on the 2,7-diazaspiro[4.4]nonane scaffold.

III. Applications in Medicinal Chemistry: Targeting the Central Nervous System

The unique three-dimensional structure of the 2,7-diazaspiro[4.4]nonane scaffold makes it particularly well-suited for targeting proteins in the central nervous system (CNS).[7] Its constrained geometry can enhance binding affinity and improve metabolic stability.[2]

Case Study: Sigma Receptor Modulation

A significant application of this scaffold is in the development of ligands for sigma receptors (σ₁ and σ₂).[7] These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[7] The rigid spirocyclic framework allows for the precise spatial orientation of pharmacophoric groups required for high-affinity binding to these targets.

The sigma-1 receptor (σ₁R), a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum, plays a key role in regulating cellular stress and calcium homeostasis.[7] Modulators of this receptor have therapeutic potential in a range of CNS disorders.

Sigma1_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria S1R Sigma-1 Receptor (σ₁R) IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis Regulates Ca²⁺ Flux Ligand 2,7-Diazaspiro[4.4]nonane Ligand Ligand->S1R Binds & Modulates Cell_Survival Cell Survival & Neuroprotection Ca_Homeostasis->Cell_Survival

Caption: Modulation of Sigma-1 Receptor signaling by a spirocyclic ligand.

Advantages in Drug Design

The incorporation of the 2,7-diazaspiro[4.4]nonane scaffold offers several advantages that align with modern medicinal chemistry principles:

PropertyAdvantageRationale
Increased Fsp³ Improved clinical success ratesA higher fraction of sp³-hybridized carbons is associated with better solubility, enhanced target selectivity, and reduced off-target effects.[2]
Structural Rigidity Enhanced binding affinityThe conformationally constrained framework reduces the entropic penalty upon binding to a target protein, leading to higher potency.[2]
Defined Exit Vectors Precise SAR explorationSubstituents can be placed in specific spatial orientations, allowing for systematic exploration of the binding pocket.[3]
Novel Chemical Space Intellectual property opportunitiesThe unique core structure provides a basis for developing novel chemical entities with distinct patent positions.

Recent patent literature has disclosed 2,7-diazaspiro[4.4]nonane derivatives for the treatment of diseases such as cancer and diabetes, highlighting the expanding therapeutic potential of this scaffold beyond CNS disorders.[8]

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold is a powerful and versatile building block in contemporary drug discovery. Its rigid, three-dimensional architecture provides a robust platform for developing highly selective and potent modulators of challenging biological targets. While its synthesis requires careful control of stereochemistry, modern catalytic methods have made this core increasingly accessible. As the demand for novel, developable drug candidates with superior pharmacological profiles continues to grow, the strategic application of spirocyclic scaffolds like 2,7-diazaspiro[4.4]nonane will undoubtedly play a crucial role in shaping the future of medicine.

References

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research. In this context, spirocyclic compounds, which feature two rings connected by a single common atom, have emerged as a privileged structural class. Their inherent three-dimensionality and conformational rigidity can lead to improved target specificity and metabolic stability when compared to more flexible, linear molecules[1]. The diazaspiro[4.4]nonane core, in particular, is of significant interest as a bioisostere for more common heterocyclic motifs like piperazine, offering unique exit vectors for substituent placement and potentially novel intellectual property[2][3][4].

This guide focuses on this compound, a derivative of this promising scaffold. Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is paramount for its advancement in any drug development program. These parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development[5][6][7]. As a Senior Application Scientist, this document will provide both the theoretical underpinnings and practical, field-proven methodologies for a comprehensive assessment of this compound's solubility and stability.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's basic properties is essential before delving into experimental protocols.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[8][9]
Molecular Weight 244.29 g/mol [8][10]
InChIKey LDWIIPWISKBSOM-UHFFFAOYSA-N[10]
CAS Number 1148044-35-2[8][10]

Note: The hydrochloride salt form is also documented (CAS: 1949836-83-2) with a molecular weight of 280.75 g/mol [10][11].

Part 1: Comprehensive Solubility Profiling

A drug candidate's solubility is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in clinical development. The structure of this compound, with its benzyl group, suggests a degree of lipophilicity, while the dione and secondary amine functionalities may contribute to hydrogen bonding and potential for ionization, influencing its solubility in polar solvents.

Theoretical Considerations

The molecule's structure presents a balance of hydrophobic and hydrophilic features. The benzyl group is lipophilic, which will favor solubility in organic solvents. Conversely, the two nitrogen atoms and two carbonyl groups of the 1,3-dione moiety can act as hydrogen bond acceptors, and the secondary amine can act as a hydrogen bond donor, potentially aiding solubility in protic solvents. The overall solubility will be a net effect of these competing characteristics.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability[12][13].

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selection of solvents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • Ethanol

    • Propylene glycol

    • Dimethyl sulfoxide (DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV system or other suitable quantitative analytical method

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation[13].

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Data Presentation: Expected Solubility Profile

The results of the solubility studies should be tabulated for clear interpretation and comparison.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Phosphate-Buffered Saline7.425To be determined
Simulated Gastric Fluid1.237To be determined
Simulated Intestinal Fluid6.837To be determined
Water~7.025To be determined
EthanolN/A25To be determined
Propylene GlycolN/A25To be determined
Dimethyl Sulfoxide (DMSO)N/A25To be determined

Part 2: Rigorous Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors[7]. Forced degradation, or stress testing, is a critical component of this assessment, designed to identify likely degradation products and establish the intrinsic stability of the molecule[14].

Potential Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation:

  • Hydrolysis: The succinimide-like ring (1,3-dione) is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.

  • Oxidation: The benzylic position and the nitrogen atoms could be susceptible to oxidation.

  • Photodegradation: Aromatic systems can sometimes be sensitive to degradation upon exposure to UV light.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a comprehensive workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples at Time Points Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples at Time Points Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples at Time Points Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples at Time Points Photo Photolytic (ICH Q1B conditions) Photo->HPLC Analyze Samples at Time Points Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Quantify Parent & Degradants Characterization Degradant Characterization (MS/NMR) Mass_Balance->Characterization Isolate & Identify Significant Degradants Endpoint Stability Report Mass_Balance->Endpoint Characterization->Endpoint Start Drug Substance in Solution Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose Control Unstressed Control (Stored in dark at 4°C) Start->Control Expose Control->HPLC Analyze Samples at Time Points

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments[15][16][17]:

    • Acidic: Add 0.1 M HCl and heat at 60-80°C.

    • Basic: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution and a solid sample at 80°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to obtain mass information on any new peaks.

  • Evaluation:

    • Assess the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • Perform a mass balance to account for the parent compound and all degradation products.

    • If significant degradation products are observed, further studies may be required for their isolation and structural characterization.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform formulation strategies, establish appropriate storage conditions, and ensure the safety and efficacy of the final drug product. By systematically evaluating these core physicochemical properties, researchers can de-risk their development programs and pave the way for the clinical translation of this promising spirocyclic scaffold.

References

Methodological & Application

Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The unique three-dimensional structure of diazaspiro[4.4]nonanes makes them attractive scaffolds for exploring new chemical space in the pursuit of novel therapeutic agents. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen synthetic strategy.

The synthesis of the target molecule is approached through a logical sequence of reactions, beginning with the construction of a key intermediate, a protected N-benzylpyrrolidine-3,3-dicarboxylate. This intermediate is then elaborated to the final spirocyclic dione. The protocol is based on well-established organic chemistry principles and analogous synthetic procedures for related compounds.

Overall Synthetic Strategy

The synthesis of this compound can be envisioned through a three-step process, starting from commercially available reagents. The core of this strategy is the creation of a pyrrolidine ring bearing two carboxylate groups at the 3-position, which will then be used to form the spiro-succinimide ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate cluster_1 Step 2: Hydrolysis to 1-Benzylpyrrolidine-3,3-dicarboxylic acid cluster_2 Step 3: Spiro-succinimide formation A Dibromoethane + Diethyl malonate B Diethyl cyclopropane-1,1-dicarboxylate A->B  Base (e.g., NaOEt) C Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate B->C  Benzylamine, Heat D Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate E 1-Benzylpyrrolidine-3,3-dicarboxylic acid D->E  Base (e.g., NaOH), then Acid (e.g., HCl) F 1-Benzylpyrrolidine-3,3-dicarboxylic acid G This compound F->G  Ammonia source (e.g., Urea), Heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate

This initial step involves the formation of the core pyrrolidine ring with the necessary dicarboxylate functionality at the 3-position. The synthesis starts with the preparation of diethyl cyclopropane-1,1-dicarboxylate, which then undergoes a ring-opening and recyclization reaction with benzylamine to form the desired N-benzylpyrrolidine derivative.

Materials:

  • 1,2-Dibromoethane

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Benzylamine

  • Toluene

Procedure:

  • Synthesis of Diethyl cyclopropane-1,1-dicarboxylate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add 1,2-dibromoethane (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.

  • Synthesis of Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate:

    • In a sealed tube or a round-bottom flask with a reflux condenser, mix diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) and benzylamine (1.2 eq) in toluene.

    • Heat the mixture at 100-110 °C for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford diethyl 1-benzylpyrrolidine-3,3-dicarboxylate.

Scientific Rationale: The first step is a classic malonic ester synthesis to form a cyclopropane ring. The subsequent reaction with benzylamine proceeds via a nucleophilic attack of the amine on one of the ester groups, followed by ring opening of the cyclopropane and an intramolecular Michael addition to form the more stable five-membered pyrrolidine ring.

Part 2: Hydrolysis to 1-Benzylpyrrolidine-3,3-dicarboxylic acid

The diester obtained in the previous step is hydrolyzed to the corresponding dicarboxylic acid, which is the direct precursor for the final cyclization step.

Materials:

  • Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve diethyl 1-benzylpyrrolidine-3,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux for 4-6 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The dicarboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzylpyrrolidine-3,3-dicarboxylic acid.

Scientific Rationale: Saponification (base-catalyzed hydrolysis) of the ester groups is a standard and efficient method to obtain the corresponding carboxylic acids. Acidification of the resulting carboxylate salt solution protonates the carboxylate ions, causing the dicarboxylic acid to precipitate due to its lower solubility in water.

Part 3: Formation of this compound

The final step is the formation of the spiro-succinimide ring by reacting the dicarboxylic acid with a source of ammonia, such as urea, at high temperature.

Materials:

  • 1-Benzylpyrrolidine-3,3-dicarboxylic acid

  • Urea

Procedure:

  • In a round-bottom flask, thoroughly mix 1-benzylpyrrolidine-3,3-dicarboxylic acid (1.0 eq) and urea (1.2 eq).

  • Heat the mixture in an oil bath to 150-160 °C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Monitor the reaction for the evolution of gas (ammonia and carbon dioxide), which should cease upon completion.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Scientific Rationale: At high temperatures, urea decomposes to generate ammonia and isocyanic acid. The ammonia reacts with the dicarboxylic acid to form a diamide intermediate, which then undergoes intramolecular cyclization with the loss of water to form the stable five-membered succinimide ring. This thermal condensation is a common method for the synthesis of imides from dicarboxylic acids.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 Diethyl malonate1,2-Dibromoethane, NaOEt, BenzylamineDiethyl 1-benzylpyrrolidine-3,3-dicarboxylate50-60
2 Diethyl 1-benzylpyrrolidine-3,3-dicarboxylateNaOH, HCl1-Benzylpyrrolidine-3,3-dicarboxylic acid85-95
3 1-Benzylpyrrolidine-3,3-dicarboxylic acidUreaThis compound60-70

Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretching for the dione).

  • Melting Point: To assess the purity of the final solid product.

The Emerging Role of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical scaffolds that can effectively navigate the complexities of biological systems is a central theme in modern drug discovery. Among the myriad of structures, spirocyclic compounds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide delves into the burgeoning potential of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a promising scaffold for the development of new therapeutic agents. While direct and extensive research on this specific molecule is in its nascent stages, the broader family of diazaspiro[4.4]nonanes has demonstrated a wide spectrum of biological activities, offering a fertile ground for exploration.

The 2,7-diazaspiro[4.4]nonane-1,3-dione Core: A Privileged Scaffold

The 2,7-diazaspiro[4.4]nonane-1,3-dione framework is a unique bicyclic system where two five-membered rings share a single carbon atom.[1] This spirocyclic arrangement imparts a rigid, three-dimensional geometry that distinguishes it from flat, aromatic structures often prevalent in drug candidates.[1] The presence of two nitrogen atoms within the scaffold provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The dione functionality also presents opportunities for hydrogen bonding interactions with biological targets.

The benzyl group attached to one of the nitrogen atoms in this compound serves as a key modulator of its properties. This substituent can be readily modified to explore structure-activity relationships (SAR), a fundamental practice in medicinal chemistry aimed at optimizing a compound's efficacy and safety.[2]

Therapeutic Potential: Insights from Related Analogs

While specific biological data for this compound is still emerging, studies on closely related diazaspiro compounds have revealed significant potential in several therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. Research has shown that spirocyclic structures can exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of 1-oxa-4-azaspironenone have demonstrated significant activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] The proposed mechanisms of action for some anticancer heterocyclic compounds include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5]

The structural rigidity and defined spatial orientation of the diazaspiro[4.4]nonane scaffold may enable precise interactions with the binding sites of cancer-related proteins, such as kinases or proteases.

Antimicrobial Properties

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The diazaspiro scaffold has shown promise in this arena. For example, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[6] The presence of the benzyl group in the target molecule could potentially enhance its antimicrobial efficacy, as benzyl-containing compounds have been reported to possess antibacterial and antifungal properties.[7]

Synthetic Strategies and Protocols

The synthesis of the this compound scaffold can be approached through several synthetic routes, often involving the construction of the spirocyclic core as a key step. The following protocol is a representative, multi-step synthesis adapted from methodologies reported for similar diazaspiro compounds.

Protocol 1: Synthesis of this compound

This protocol outlines a potential pathway for the synthesis of the target compound.

Workflow Diagram:

Synthesis_Workflow A Starting Materials B Formation of Spiro-anhydride Intermediate A->B Knoevenagel Condensation C Imide Formation with Benzylamine B->C Ring Opening & Closing D Final Product: This compound C->D Purification

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Spiro-anhydride Intermediate

This step involves the formation of a spirocyclic anhydride, a key precursor to the final product.[2]

  • Reagents: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide, and a suitable solvent like ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve diethyl malonate in absolute ethanol.

    • Add sodium ethoxide to the solution and stir.

    • Slowly add 1,3-dibromopropane to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, filter, and concentrate the filtrate.

    • The resulting diester is then hydrolyzed to the diacid using a strong base (e.g., NaOH), followed by acidification.

    • The diacid is then converted to the spiro-anhydride by heating with a dehydrating agent like acetic anhydride.

  • Purification: The crude anhydride can be purified by recrystallization or column chromatography.

Step 2: Imide Formation with Benzylamine

The spiro-anhydride is then reacted with benzylamine to form the desired imide.

  • Reagents: Spiro-anhydride from Step 1, benzylamine, and a high-boiling point solvent like toluene or xylene.

  • Procedure:

    • Dissolve the spiro-anhydride in the chosen solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add an equimolar amount of benzylamine to the solution.

    • Heat the mixture to reflux to facilitate the condensation reaction and remove the water formed.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Application in Structure-Activity Relationship (SAR) Studies

The this compound scaffold is an excellent starting point for SAR studies. The benzyl group can be easily replaced with other substituted aryl or alkyl groups to probe the effect of electronics and sterics on biological activity. Additionally, the second nitrogen atom (N7) provides a site for further functionalization, allowing for the introduction of diverse chemical moieties to explore new interactions with biological targets.

SAR Exploration Strategy Diagram:

SAR_Strategy cluster_R1 R1 Modifications cluster_R2 R2 Modifications Scaffold This compound Benzyl Group (R1) N7 Position (R2) R1_1 Substituted Phenyl Rings Scaffold:f0->R1_1 R1_2 Alkyl Chains Scaffold:f0->R1_2 R1_3 Heterocyclic Moieties Scaffold:f0->R1_3 R2_1 Alkylation Scaffold:f1->R2_1 R2_2 Acylation Scaffold:f1->R2_2 R2_3 Sulfonylation Scaffold:f1->R2_3

Caption: Strategy for exploring structure-activity relationships.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new drug candidates. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential. As our understanding of the biological activities of this scaffold grows, so too will its applications in the ongoing endeavor to create novel and effective medicines.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and implementation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This spirocyclic compound, a key building block in medicinal chemistry, requires a robust analytical method to ensure purity and quality control during drug development and manufacturing processes.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The described protocol provides a comprehensive framework for researchers and drug development professionals, covering method development strategy, detailed experimental procedures, and validation considerations.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research due to its unique three-dimensional structure which can be a valuable scaffold for the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, a validated, accurate, and precise analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this application.[2]

This document provides a detailed guide to a developed HPLC method, explaining the rationale behind the selection of chromatographic parameters. The method is designed to be robust and transferable, providing a solid foundation for further validation and implementation in a quality control environment.

Method Development Strategy

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from potential impurities and degradation products. The strategy for this compound was based on its physicochemical properties and established principles of reversed-phase chromatography for nitrogen-containing heterocyclic compounds.[3][4][5]

Analyte Characterization
  • Structure and Properties: this compound (Molecular Formula: C₁₄H₁₆N₂O₂, Molecular Weight: 244.29 g/mol ) possesses both hydrophobic (benzyl group) and polar (dione and amine functionalities) characteristics.[6] This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Chromophore: The presence of the benzyl group provides a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy. The expected maximum absorbance is in the range of 254-260 nm.[7][8][9]

Selection of Chromatographic Conditions
  • Stationary Phase: A C18 (octadecyl) column was selected as the primary stationary phase. C18 columns are versatile and provide excellent retention for a wide range of compounds, including those with aromatic moieties.[2]

  • Mobile Phase: A combination of an organic modifier and an aqueous buffer was chosen for the mobile phase.

    • Organic Modifier: Acetonitrile was selected due to its low viscosity, UV transparency, and compatibility with common buffers.

    • Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. The pKa of the secondary amine in the spiro-ring is critical to consider, as controlling its ionization state can significantly impact retention time and peak shape. A slightly acidic pH (e.g., 3.0-4.0) is often optimal for protonating basic nitrogens, leading to improved peak symmetry.[4]

  • Detection: Based on the benzyl chromophore, a UV detector set at 254 nm was selected for initial method development, with the potential for optimization using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.

The overall method development workflow is illustrated in the diagram below.

MethodDevelopmentWorkflow Method Development Workflow Analyte Analyte Characterization (Structure, pKa, UV Spectrum) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Mobile Phase Screening (Acetonitrile/Water, pH) Column->MobilePhase Detection Detection Wavelength (254 nm) MobilePhase->Detection Optimization Method Optimization (Gradient, Flow Rate) Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: A flowchart of the HPLC method development process.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM KH₂PO₄, pH 3.5B: Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 15 minutes
System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. The system suitability will be evaluated by injecting the working standard solution six times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation (Overview)

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 5-150 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

The logical flow for a complete analysis is presented below.

AnalysisWorkflow Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (Aqueous and Organic) Equilibrate System Equilibration MobilePhase->Equilibrate Standard Prepare Standard Solutions Suitability System Suitability Test Standard->Suitability Sample Prepare Sample Solutions Analysis Sample Analysis Sample->Analysis Equilibrate->Suitability Suitability->Analysis Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Caption: The overall workflow from sample preparation to final report generation.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The use of a C18 column with a buffered acetonitrile-water mobile phase and UV detection at 254 nm allows for excellent separation and detection of the target analyte. This method is suitable for routine quality control analysis and can be readily validated according to ICH guidelines to support drug development and manufacturing activities.

References

Application Notes and Protocols: Chiral 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of drug discovery and materials science. Chiral spirocyclic compounds have emerged as a privileged class of scaffolds in asymmetric catalysis. Their rigid, three-dimensional structures can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in a variety of chemical transformations.

This guide focuses on the potential applications of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and its derivatives in asymmetric catalysis. While direct catalytic applications of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a spirocyclic core, a benzyl group for steric influence, and reactive carbonyl and amine functionalities—suggest significant potential. By drawing analogies to structurally related and well-studied spirocyclic catalysts, this document provides a scientifically grounded exploration of its prospective uses as both a chiral ligand for transition metals and as an organocatalyst. The protocols and mechanistic insights presented herein are designed to serve as a foundational resource for researchers poised to explore the catalytic capabilities of this promising scaffold.

PART 1: Synthesis of Chiral 2,7-Diazaspiro[4.4]nonane Scaffolds

The cornerstone of asymmetric catalysis is the use of enantiomerically pure catalysts. Therefore, the first critical step is the synthesis of chiral, non-racemic 2,7-diazaspiro[4.4]nonane derivatives. While the direct asymmetric synthesis of this compound is not explicitly detailed in the literature, a general strategy can be adapted from the synthesis of similar chiral spiro-pyrrolidine structures. An enantioselective synthesis of a key precursor, (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal, has been reported and serves as a blueprint for accessing such chiral scaffolds.[1]

Protocol 1: Asymmetric Synthesis of a Chiral 2,7-Diazaspiro[4.4]nonane Precursor

This protocol is a conceptual adaptation for the synthesis of a chiral 2,7-diazaspiro[4.4]nonane core, inspired by established methodologies for related spirocyclic systems.

Step 1: Asymmetric Michael Addition

  • Reaction Setup: To a solution of a suitable prochiral cyclopentanone derivative (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or CH₂Cl₂) at -20 °C under an inert atmosphere (N₂ or Ar), add a chiral amine catalyst (e.g., a derivative of (S)-proline, 0.2 eq).

  • Addition of Michael Acceptor: To the stirred solution, add the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile, 1.2 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral Michael adduct.

Step 2: Cyclization and Functional Group Manipulation

  • Reductive Amination/Cyclization: The Michael adduct is then subjected to a series of transformations, including reduction of a nitro group (if present) and subsequent intramolecular cyclization to form the second pyrrolidine ring.

  • Functionalization: Further functional group manipulations, such as N-benzylation and imide formation, would lead to the desired chiral this compound.

Caption: Workflow for the asymmetric synthesis of a chiral 2,7-diazaspiro[4.4]nonane scaffold.

PART 2: Proposed Applications in Asymmetric Catalysis

Section 2.1: As a Chiral Ligand in Transition Metal Catalysis

Upon reduction of the dione functionality to the corresponding diamine, the 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold can serve as a C₂-symmetric or C₁-symmetric bidentate ligand for various transition metals, such as rhodium, iridium, and palladium. The rigid spirocyclic backbone is expected to create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Proposed Application: Asymmetric Hydrogenation of Prochiral Ketones

Chiral diamine ligands are well-established in the iridium-catalyzed asymmetric hydrogenation of ketones.[2][3] The chiral 2-Benzyl-2,7-diazaspiro[4.4]diamine could be a promising ligand for this transformation.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone
  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 eq) and the chiral 2-Benzyl-2,7-diazaspiro[4.4]diamine ligand (0.011 eq). Add anhydrous, degassed solvent (e.g., methanol or dichloromethane, 2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the substrate, acetophenone (1.0 eq).

  • Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm H₂).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).[4][5]

SubstrateCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%) (Expected)ee (%) (Expected)
Acetophenone1.0MeOH502524>95>90
1-(4-Methoxyphenyl)ethanone1.0CH₂Cl₂502524>95>92
1-(4-Chlorophenyl)ethanone1.0MeOH502524>95>90

graph "Asymmetric_Hydrogenation_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Catalyst [label="[Ir(L)]+", fillcolor="#4285F4"]; Substrate [label="Ketone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [label="H₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Chiral Alcohol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="[Ir(H)₂(L)(Ketone)]+", fillcolor="#FBBC05"]; Intermediate2 [label="Hydride Transfer TS", shape=diamond, fillcolor="#EA4335"];

Catalyst -> Intermediate1 [label="+ Ketone, + H₂"]; Intermediate1 -> Intermediate2 [label="Outer-sphere hydride transfer"]; Intermediate2 -> Catalyst [label="+ Product"]; Substrate -> Intermediate1; H2 -> Intermediate1; Intermediate2 -> Product; }

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a ketone.

Section 2.2: As a Chiral Organocatalyst

The secondary amine functionalities within the 2,7-diazaspiro[4.4]nonane scaffold (after removal of the benzyl and reduction of the dione) can act as a Brønsted base and form nucleophilic enamines or activate electrophiles through iminium ion formation, making it a potential organocatalyst.

Proposed Application: Asymmetric Michael Addition

Chiral diamines and their derivatives are effective organocatalysts for the asymmetric Michael addition of ketones or aldehydes to nitroalkenes.[6] The chiral 2,7-diazaspiro[4.4]nonane could catalyze this reaction via enamine catalysis.

Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reaction Setup: In a vial, dissolve the chiral 2,7-diazaspiro[4.4]nonane catalyst (0.1 eq) and a co-catalyst/acid additive (e.g., benzoic acid, 0.1 eq) in a suitable solvent (e.g., toluene or chloroform, 1 mL).

  • Addition of Reactants: Add cyclohexanone (2.0 eq) to the catalyst solution, followed by the addition of β-nitrostyrene (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral Michael adduct.

  • Stereoselectivity Determination: The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC analysis.[7]

Michael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%) (Expected)dr (syn/anti) (Expected)ee (%) (Expected)
Cyclohexanoneβ-Nitrostyrene10Toluene2548>90>95:5>95
Propanalβ-Nitrostyrene10CHCl₃2572>85>90:10>90
Acetone(E)-1-Nitro-3-phenylprop-1-ene10Toluene2548>80->90

graph "Michael_Addition_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Catalyst [label="Chiral Diamine", fillcolor="#34A853"]; Ketone [label="Ketone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroalkene [label="Nitroalkene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine Intermediate", fillcolor="#FBBC05"]; Iminium [label="Iminium Intermediate", fillcolor="#FBBC05"]; Product [label="Michael Adduct", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Stereodetermining C-C bond formation", shape=diamond, fillcolor="#EA4335"];

Catalyst -> Enamine [label="+ Ketone, - H₂O"]; Ketone -> Enamine; Enamine -> TransitionState [label="+ Nitroalkene"]; Nitroalkene -> TransitionState; TransitionState -> Iminium; Iminium -> Catalyst [label="+ H₂O, + Product"]; Product -> Iminium [dir=back]; }

Caption: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by a chiral diamine.

PART 3: Mechanistic Insights and Rationale for Stereoselectivity

The anticipated efficacy of chiral 2,7-diazaspiro[4.4]nonane-derived catalysts stems from the inherent structural rigidity of the spirocyclic scaffold. This rigidity minimizes conformational flexibility, leading to a more ordered and predictable transition state for the stereodetermining step of the reaction.[8]

In transition metal-catalyzed reactions , the chiral diamine ligand coordinates to the metal center, creating a C₂-symmetric or dissymmetric chiral environment. The steric bulk of the benzyl group and the fixed geometry of the two pyrrolidine rings are expected to effectively block certain coordination sites of the substrate, thereby directing the approach of the reacting partner to a specific face, leading to high enantioselectivity.[9]

In organocatalysis , the formation of an enamine from a ketone and the chiral diamine catalyst generates a nucleophile with a defined chiral environment. The spirocyclic backbone is proposed to orient the enamine in such a way that one of its prochiral faces is sterically shielded by the catalyst's framework. The subsequent attack on the electrophile (e.g., a nitroalkene) would then proceed preferentially from the less hindered face, resulting in the formation of one enantiomer in excess. The stereochemical outcome is often governed by the formation of a stable, hydrogen-bonded cyclic transition state.[10]

Conclusion

While the direct application of this compound in asymmetric catalysis awaits exploration, its structural features present a compelling case for its potential as a versatile chiral scaffold. By leveraging established synthetic strategies for related spirocyclic systems, enantiomerically pure derivatives of this compound can likely be accessed. The resulting chiral diamines are poised to be effective ligands in transition metal catalysis, particularly in asymmetric hydrogenations, and also show promise as organocatalysts for reactions such as Michael additions. The protocols and mechanistic rationale provided in this guide are intended to catalyze further investigation into this promising, yet underexplored, class of chiral compounds, with the anticipation that they will contribute to the expanding toolkit of the modern synthetic chemist.

References

Application Notes and Protocols for Developing Cellular Assays for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Screening

Introduction

Spirocyclic scaffolds are increasingly prominent in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The rigid nature of the spirocyclic core can lock a molecule into a bioactive conformation, enhancing its interaction with biological targets.[3] 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione is a member of this promising class of compounds. Research into its derivatives and related structures has revealed a spectrum of potential biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[4][5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of cellular assays for characterizing the biological activity of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating system, enabling a logical progression from foundational cytotoxicity assessment to nuanced mechanistic studies. We will explore assays to probe the compound's effects on general cell health and delve into specific pathways implicated by the known activities of related spirocyclic molecules, particularly those relevant to neuroactivity and G-protein coupled receptor (GPCR) signaling.

Part 1: Foundational Assays - Profiling Cytotoxicity and Cell Viability

Before investigating specific mechanisms of action, it is imperative to establish the compound's fundamental impact on cell health. These initial assays determine the concentration range at which this compound exhibits biological activity without inducing overt toxicity, thereby defining the therapeutic window for subsequent, more sensitive assays. A multi-tiered approach combining different endpoints is recommended to reduce false negatives and gain a more complete picture of the compound's effects.[8]

The Principle of Orthogonal Assessment

To ensure the trustworthiness of our initial characterization, we will employ two distinct assays that measure different aspects of cell health:

  • Metabolic Activity Assay (MTT): Measures the activity of mitochondrial dehydrogenases in living cells, providing an indication of overall metabolic function.[9][10]

  • Membrane Integrity Assay (LDH): Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a hallmark of cytotoxicity and necrosis.[8][11]

Experimental Workflow: Foundational Cytotoxicity Screening

The overall workflow for the initial assessment of compound cytotoxicity is a critical first step in the evaluation of any novel chemical entity.[11]

cytotoxicity_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis cell_culture Maintain and expand selected cell line (e.g., HEK293, SH-SY5Y) plate_cells Seed cells in 96-well plates (5,000-10,000 cells/well) cell_culture->plate_cells compound_prep Prepare stock solution of This compound in DMSO serial_dilution Create serial dilutions in culture medium compound_prep->serial_dilution treatment Treat cells with compound dilutions and controls serial_dilution->treatment plate_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay Perform MTT Assay (measures metabolic activity) incubation->mtt_assay ldh_assay Perform LDH Assay (measures membrane integrity) incubation->ldh_assay read_plate Read absorbance on microplate reader mtt_assay->read_plate ldh_assay->read_plate analysis Calculate % viability/ toxicity and determine IC50/EC50 read_plate->analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

Protocol 1.1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing metabolic activity as a proxy for cell viability.[10][11][12][13]

A. Materials

  • Selected cell line (e.g., HEK293 for general screening, SH-SY5Y for neuroactivity)

  • Complete growth medium (specific to the cell line)

  • 96-well flat-bottom sterile plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100 µL of acid isopropanol or DMSO)[10][11]

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with 0.5% DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: Mechanistic Assays - Probing Neuroactive and GPCR-Mediated Pathways

With a non-toxic concentration range established, the investigation can proceed to assays designed to elucidate the compound's mechanism of action. Given the anticonvulsant activity of related diazaspiro compounds, exploring pathways central to neuronal signaling is a logical next step.[6][14] Many neuroactive drugs target G-protein coupled receptors (GPCRs), which represent one of the most important classes of drug targets.[15] GPCR activation often leads to downstream events such as the mobilization of intracellular calcium and the activation of transcription factors like CREB.

Rationale for Pathway Selection
  • Calcium Mobilization: Intracellular calcium (Ca²⁺) is a critical second messenger in a multitude of signaling pathways, including those initiated by GPCRs.[16] A transient increase in cytoplasmic Ca²⁺ is a common result of GPCR activation and can be readily measured using fluorescent indicators.[17][18] This makes calcium flux assays a powerful tool for high-throughput screening of compounds that modulate GPCRs or calcium channels.[19]

  • CREB Phosphorylation: The transcription factor CREB (cAMP response element-binding protein) plays a crucial role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation at Serine-133, an event triggered by various signaling cascades, including those involving Ca²⁺ and cAMP.[20][21] Measuring CREB phosphorylation provides a more integrated readout of upstream signaling events that converge on this key nuclear target.[22]

Signaling Pathway: GPCR to CREB Activation

The following diagram illustrates a canonical signaling pathway where GPCR activation leads to calcium mobilization and subsequent CREB phosphorylation, which are the endpoints for our proposed mechanistic assays.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione GPCR GPCR Compound->GPCR Binds G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Kinase Ca²⁺-dependent Kinases (e.g., CaMK) Ca_ER->Kinase Activates Assay1 ASSAY 1: Calcium Mobilization Ca_ER->Assay1 CREB CREB Kinase->CREB Phosphorylates pCREB p-CREB (Active) Gene_Exp Target Gene Expression pCREB->Gene_Exp Regulates Assay2 ASSAY 2: CREB Phosphorylation pCREB->Assay2

Caption: Canonical GPCR signaling pathway leading to CREB activation.

Protocol 2.1: No-Wash Calcium Mobilization Assay

This protocol utilizes a fluorescent dye that is sensitive to calcium concentrations, allowing for real-time kinetic measurement of intracellular calcium flux upon compound addition. No-wash formulations simplify the workflow, making them ideal for high-throughput screening.[17][19]

A. Materials

  • HEK293 cells (or a cell line endogenously expressing a target GPCR)

  • 96-well or 384-well black wall, clear bottom plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calbryte™ 520)[19][23]

  • Probenecid (often included in kits to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Microplate reader with kinetic fluorescence reading capability and integrated reagent injectors (e.g., FLIPR, FlexStation)[17][19]

B. Step-by-Step Procedure

  • Cell Seeding: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye ester in HBSS/HEPES buffer, often containing probenecid.

  • Incubation with Dye: Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well. Incubate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation: In a separate plate, prepare 4X or 5X final concentrations of this compound and a known agonist for the target pathway (positive control).

  • Data Acquisition: Place both the cell plate and the compound plate into the microplate reader. Program the instrument to perform the following sequence:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound from the source plate into the cell plate.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes) to capture the transient calcium peak.[23]

  • Analysis: The primary readout is the change in fluorescence intensity over time. Quantify the response by calculating the peak fluorescence intensity minus the baseline reading.

Table 1: Typical Parameters for Calcium Mobilization Assay

ParameterRecommended ValueRationale
Cell LineHEK293, CHO, SH-SY5YWell-characterized and suitable for transfection if needed.[24]
Seeding Density20,000 - 40,000 cells/wellEnsures a confluent monolayer for a robust signal.[23]
DyeFluo-8® AM or similarHigh signal-to-background ratio and suitable for no-wash protocols.[23]
Incubation Time (Dye)60 min at 37°C + 30 min at RTAllows for complete de-esterification of the AM ester and dye loading.
Kinetic Read Time120 - 180 secondsCaptures both the rapid peak and the subsequent decay of the calcium signal.[23]
Positive ControlATP, CarbacholKnown GPCR agonists that reliably induce calcium mobilization.
Protocol 2.2: CREB Phosphorylation Assay (ELISA-based)

This protocol describes a cell-based ELISA to quantify the level of phosphorylated CREB at Serine-133, providing a direct measure of the activation of this key transcription factor.

A. Materials

  • SH-SY5Y or other neuronally-derived cell line

  • 96-well tissue culture plates

  • Serum-free medium

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in washing buffer)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: Rabbit anti-phospho-CREB (Ser133)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

B. Step-by-Step Procedure

  • Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to ~90% confluency. Before treatment, starve the cells in serum-free medium for 16-24 hours to reduce basal phosphorylation levels.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a positive control such as Forskolin.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the wells and add blocking buffer for 90 minutes at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary anti-phospho-CREB antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the wells thoroughly.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader. Normalize the phospho-CREB signal to total cell number using a parallel assay like MTT or by staining with an antibody against total CREB.[25]

Conclusion

The application notes and protocols provided here offer a structured, multi-faceted approach to characterizing the cellular effects of this compound. By beginning with foundational cytotoxicity assays and progressing to targeted mechanistic studies, researchers can efficiently generate reliable, predictive data.[26] This systematic workflow, from assessing metabolic health and membrane integrity to probing specific signaling events like calcium mobilization and CREB phosphorylation, is essential for understanding the compound's mechanism of action and guiding further drug development efforts. The integration of orthogonal assays and clear, visualized workflows ensures both the scientific integrity and the practical applicability of this guide.

References

Application Notes & Protocols: 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] Within the vast landscape of fragment libraries, spirocyclic scaffolds have emerged as particularly valuable starting points. These unique structures, where two rings are joined by a single common atom, offer a compelling combination of three-dimensionality and conformational rigidity.[4][5][6]

This three-dimensional nature is a significant departure from the often flat, aromatic structures prevalent in many screening libraries. A higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic properties, such as increased solubility and metabolic stability.[4][5] The rigidity of the spirocyclic core locks the conformation of the molecule, which can lead to a more precise orientation of binding elements and, consequently, improved potency and selectivity for the target protein.[4][5]

This application note focuses on 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione , a spirocyclic fragment that embodies these desirable characteristics. Its distinct architecture serves as a versatile building block for the synthesis of more complex molecules.[7] We will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this fragment in FBDD campaigns, from initial screening to hit validation and elaboration.

Physicochemical Properties of the Core Fragment

A foundational understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂[8]
Molecular Weight 244.29 g/mol [8]
CAS Number 1148044-35-2[8]
Structure 2,7-Diazaspiro[4.4]nonane-1,3-dione core with a benzyl group on one of the nitrogen atoms.[7]

Note: The hydrochloride salt form is also commercially available (CAS: 1949836-83-2) with a molecular weight of 280.75 g/mol .[7][9]

Synthesis Overview

The synthesis of this compound typically involves the construction of the spirocyclic core through multi-step reactions. While various synthetic routes exist, a common approach involves the formation of spirocyclic anhydride intermediates.[7] A related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, was synthesized from methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate using Raney Ni in a methanol and hydrogen atmosphere.[10] This highlights the amenability of the diazaspiro[4.4]nonane core to established synthetic transformations.

Fragment Screening Workflow: A Multi-Faceted Approach

Identifying the weak binding interactions characteristic of fragments requires highly sensitive biophysical techniques. A successful FBDD campaign often employs an integrated approach, using a primary screen to identify potential hits followed by orthogonal methods for validation.[11][12]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Primary_Screen Primary Biophysical Screen (e.g., SPR, MST, DSF) Orthogonal_Screen Orthogonal Biophysical Validation (e.g., NMR, ITC) Primary_Screen->Orthogonal_Screen Initial Hits Primary_Screen->Orthogonal_Screen Fragment_Library Fragment Library (incl. 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione) Fragment_Library->Primary_Screen Target_Protein Purified Target Protein Target_Protein->Primary_Screen Crystallography X-ray Crystallography Orthogonal_Screen->Crystallography Confirmed Hits Orthogonal_Screen->Crystallography Medicinal_Chemistry Medicinal Chemistry (Fragment Growing/Linking) Crystallography->Medicinal_Chemistry Structural Data Crystallography->Medicinal_Chemistry Biochemical_Assay Biochemical/Cellular Assays Medicinal_Chemistry->Biochemical_Assay Optimized Compounds Medicinal_Chemistry->Biochemical_Assay

Caption: Integrated workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions typical of fragment binding.[13] It provides real-time data on binding kinetics.

Objective: To identify fragments that bind to the immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • This compound and other fragments from the library, dissolved in 100% DMSO.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine. Aim for an immobilization level that will yield a theoretical Rmax of ~50 RU for the fragment.

  • Fragment Screening:

    • Prepare a dilution series of the fragment library in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragments over the immobilized target surface and a reference flow cell (unmodified or with an irrelevant protein).

    • Monitor the change in refractive index (measured in Resonance Units, RU) to detect binding.

    • A typical screening concentration for fragments is in the range of 100-500 µM.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Identify "hits" as fragments that produce a concentration-dependent binding response.

    • Characterize initial hits to measure their affinity (KD).[11]

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful method for confirming direct binding events and can provide structural information about the binding site.[11][14] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for fragment screening.[11]

Objective: To confirm the binding of primary hits directly to the target protein.

Materials:

  • High-field NMR spectrometer (≥ 500 MHz) with a cryoprobe.

  • NMR tubes.

  • Purified target protein (in a deuterated buffer).

  • Hit fragments from the primary screen.

Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Add the hit fragment to the protein solution at a concentration of ~100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum and observing the transfer of saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum are from the protons of the fragment that are in close proximity to the protein, confirming a binding interaction.

Structural Characterization: The Power of X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[15] X-ray crystallography provides a detailed map of the binding mode, revealing the specific interactions that anchor the fragment.[12] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[11]

Xray_Workflow cluster_0 Crystallization cluster_1 Fragment Soaking cluster_2 Data Collection & Analysis Apo_Crystal Grow Apo-Protein Crystals Soaking Soak Crystals in Fragment Solution (e.g., 50-200 mM) Apo_Crystal->Soaking Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Solution Electron Density Map & Structure Refinement Data_Collection->Structure_Solution Binding_Mode Detailed Binding Mode of Fragment Structure_Solution->Binding_Mode

Caption: Workflow for determining the fragment-protein co-crystal structure.

Protocol 3: Co-crystallization by Soaking

Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.

Materials:

  • High-quality crystals of the apo-protein.

  • Cryoprotectant solution.

  • Fragment stock solution (high concentration in a suitable solvent).

  • X-ray diffraction equipment (synchrotron source recommended).

Procedure:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size for diffraction experiments.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 50-200 mM), the cryoprotectant, and the components of the crystallization mother liquor.[12]

    • Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to overnight.

  • Cryo-cooling: Quickly transfer the soaked crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection and Processing:

    • Mount the cryo-cooled crystal on the diffractometer.

    • Collect a full diffraction dataset.

    • Process the data to determine the electron density map.

  • Structure Refinement:

    • Fit the fragment into the observed electron density to determine its precise binding location and orientation.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Hit Elaboration and Validation in Functional Assays

With a validated, structurally characterized hit in hand, the next phase is to use medicinal chemistry to "grow" the fragment into a more potent lead compound. The benzyl group on the this compound fragment provides a ready vector for chemical modification.

Once optimized compounds are synthesized, their activity must be confirmed in functional assays.

Protocol 4: Biochemical Assay for Hit Validation

Objective: To quantify the functional activity (e.g., inhibition) of elaborated compounds derived from the initial fragment hit. The specific assay will be target-dependent.

Example (Kinase Inhibition Assay): Materials:

  • Purified kinase.

  • Kinase-specific substrate.

  • ATP.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™).

  • Synthesized compounds.

  • Microplate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, the test compound (at various concentrations), and the substrate in the assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of product formed (e.g., ADP).

  • Data Analysis:

    • Plot the signal versus the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality and rigid scaffold offer advantages in developing potent and selective inhibitors for a wide range of biological targets.[4][5][6] By employing a systematic workflow of biophysical screening, structural characterization, and functional validation, researchers can effectively leverage this and similar spirocyclic fragments to accelerate the journey from hit identification to lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable spirocyclic compound. Here, we address common challenges encountered during its synthesis with in-depth troubleshooting advice and detailed protocols.

Introduction

This compound is a key building block in medicinal chemistry, recognized for its potential in developing novel therapeutics.[1] Its unique three-dimensional structure makes it an attractive scaffold for interacting with various biological targets. However, its synthesis can present challenges, leading to suboptimal yields and the formation of impurities. This guide provides a systematic approach to identifying and resolving these issues, ensuring a more efficient and reproducible synthetic workflow.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Low or No Product Formation

Q1: My reaction is not yielding the desired this compound. What are the likely causes?

A1: Low or no product yield can stem from several factors, from reagent quality to reaction conditions. Here’s a checklist of potential issues to investigate:

  • Reagent Quality: Ensure all starting materials, especially the diamine and diketone precursors, are of high purity. Impurities can interfere with the reaction. Solvents should be anhydrous, as water can hinder the cyclization process.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrates.

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and handled under the appropriate conditions (e.g., an inert atmosphere for air-sensitive catalysts).

  • Inefficient Cyclization: The key step in forming the diazaspiro[4.4]nonane ring system is the cyclization. Under- or over-heating can lead to decomposition or side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Formation of Side Products and Impurities

Q2: I am observing significant side products in my reaction mixture, complicating purification. How can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of undesired side products.

  • Temperature Management: Gradual heating and maintaining a stable reaction temperature can prevent the formation of thermally induced byproducts.

  • Choice of Base: If a base is used, its strength and stoichiometry can significantly influence the reaction pathway. A weaker base or a more controlled addition might be necessary to prevent side reactions.

  • Protecting Groups: In multi-step syntheses, the use of appropriate protecting groups for reactive functional groups can prevent unwanted side reactions. For instance, using a tert-Butyl carbamate (Boc) protecting group can aid in regioselective functionalization.[1]

Issues with Diastereoselectivity

Q3: My synthesis of a substituted 2,7-diazaspiro[4.4]nonane derivative is resulting in a poor diastereomeric ratio. How can I improve this?

A3: Achieving high diastereoselectivity can be challenging. The following factors can influence the stereochemical outcome of your reaction:

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable product.

  • Choice of Catalyst or Reagent: The steric and electronic properties of catalysts or reagents can influence the facial selectivity of the reaction. Chiral auxiliaries may be employed for enantioselective synthesis.[1]

  • Solvent Effects: The polarity of the solvent can affect the transition state of the reaction and, consequently, the diastereomeric ratio. Experimenting with a range of solvents is recommended.

Experimental Protocols & Data

General Workflow for Spirohydantoin Synthesis

The synthesis of spirohydantoins, a class of compounds including this compound, often follows a multi-step sequence. A common approach is the Strecker reaction to form an α-amino nitrile, followed by reaction with an isocyanate and subsequent cyclization.[2]

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Isocyanate Addition cluster_2 Step 3: Cyclization ketone N-Substituted Piperidinone amino_nitrile α-Amino Nitrile Intermediate ketone->amino_nitrile Aniline, TMSCN/KCN aniline Aniline tmsn TMSCN or KCN adduct Anilido-Isocyanate Adduct amino_nitrile->adduct Isocyanate isocyanate Isocyanate spirohydantoin This compound adduct->spirohydantoin Reflux acid Acidic Conditions G start Low Reaction Yield check_reagents Verify Reagent Purity and Solvent Anhydrousness start->check_reagents check_conditions Optimize Reaction Temperature and Time check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction side_products Significant Side Products Observed? monitor_reaction->side_products adjust_stoichiometry Adjust Reactant Stoichiometry side_products->adjust_stoichiometry Yes purification Optimize Purification (e.g., Column Chromatography) side_products->purification No adjust_stoichiometry->monitor_reaction success Improved Yield purification->success

References

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable spirocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically involves a multi-step process. A common approach is the initial formation of the 2,7-diazaspiro[4.4]nonane-1,3-dione core, followed by the selective N-benzylation at the 2-position. The formation of the spirocyclic core can be achieved through various methods, including the Bucherer-Bergs reaction or by cyclization of appropriate precursors. The subsequent N-alkylation requires careful control of reaction conditions to ensure regioselectivity.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield in Spirohydantoin Ring Formation (Bucherer-Bergs Reaction)

Question: I am attempting to synthesize the 2,7-diazaspiro[4.4]nonane-1,3-dione core using a Bucherer-Bergs type reaction, but I am observing very low yields. What are the likely causes and how can I improve the outcome?

Answer: The Bucherer-Bergs reaction, while versatile, is sensitive to several factors that can impact the yield of the desired spirohydantoin.

Potential Causes and Solutions:

  • pH Control: The reaction is highly pH-dependent. The use of ammonium carbonate typically provides a buffered system around pH 8-9, which is optimal.[1] Deviation from this range can lead to side reactions. Strongly alkaline conditions can promote the degradation of cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1]

    • Troubleshooting: Monitor the pH of the reaction mixture. If necessary, adjust with careful addition of a mild acid or base.

  • Reagent Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion or the formation of side products. A common ratio is 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate, respectively.[1]

    • Troubleshooting: Ensure accurate measurement of all reagents. A slight excess of the cyanide and carbonate source can sometimes drive the reaction to completion.

  • Reaction Temperature and Time: Insufficient heating or reaction time can result in low conversion. These reactions are often refluxed in water or ethanol to proceed efficiently.[1]

    • Troubleshooting: Ensure the reaction is maintained at the appropriate reflux temperature for a sufficient duration. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Formation of Side Products: In some cases, alternative reaction pathways can compete with the desired hydantoin formation.

    • Troubleshooting: After the reaction, acidification with an acid like HCl is crucial to precipitate the hydantoin product.[1] Proper workup and purification, such as recrystallization from ethanol/water mixtures, are essential to isolate the desired product from any soluble byproducts.[1]

FAQ 2: Poor Regioselectivity during N-Benzylation

Question: During the N-benzylation step, I am obtaining a mixture of products, including the desired 2-benzyl isomer, the 7-benzyl isomer, and a di-benzylated product. How can I improve the selectivity for the 2-position?

Answer: Achieving regioselectivity in the N-alkylation of unsymmetrical hydantoins is a common challenge. The two nitrogen atoms in the 2,7-diazaspiro[4.4]nonane-1,3-dione core have different chemical environments, leading to differences in reactivity.

Underlying Principles:

The nitrogen at the 3-position of a hydantoin ring (N3) is generally more acidic and therefore more readily deprotonated and alkylated under standard basic conditions compared to the nitrogen at the 1-position (N1).[2][3][4] In the case of 2,7-diazaspiro[4.4]nonane-1,3-dione, the nitrogen at position 2 is part of the hydantoin ring, while the nitrogen at position 7 is part of a pyrrolidine ring. The relative reactivity will depend on the specific reaction conditions.

Strategies for Improving Regioselectivity:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. For selective N1 alkylation of hydantoins, stronger bases and specific solvents have been shown to be effective. The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (THF) has been reported to favor N1-alkylation.[2][3][4] This is thought to be due to the formation of a potassium salt that may involve coordination with a carbonyl oxygen, sterically hindering the N3 position.[4]

    • Experimental Protocol:

      • Dissolve the 2,7-diazaspiro[4.4]nonane-1,3-dione in anhydrous THF under an inert atmosphere.

      • Add a potassium base (e.g., tBuOK or KHMDS) and stir for a short period to allow for deprotonation.

      • Add benzyl bromide dropwise and monitor the reaction by TLC.

  • Use of Protecting Groups: A more controlled but longer route involves the use of a protecting group on the N7 nitrogen. A common protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group.

    • Workflow:

      • Protect the N7 position of a suitable precursor.

      • Perform the spirocyclization to form the hydantoin.

      • Carry out the N-benzylation at the N2 position.

      • Deprotect the N7 position. The use of tert-butyl carbamate protecting groups is noted as being critical for regioselective functionalization in related systems.[5]

FAQ 3: Hydrolysis of the Hydantoin Ring during Workup and Purification

Question: I am observing a significant loss of my product during the aqueous workup and purification steps. I suspect the hydantoin ring is being hydrolyzed. How can I prevent this?

Answer: The hydantoin ring is susceptible to hydrolysis, particularly under alkaline conditions, to form the corresponding hydantoic acid.[6][7] This can be a major cause of yield loss, especially during workup and purification.

Preventative Measures:

  • Avoid Strong Basic Conditions in Workup: If your reaction is performed under basic conditions, it is crucial to neutralize the reaction mixture carefully. Prolonged exposure to strong bases during workup should be avoided.

    • Troubleshooting: Use a mild acidic solution (e.g., dilute HCl or a buffered solution) to neutralize the reaction mixture. Perform extractions quickly and efficiently.

  • pH Control during Purification: During chromatographic purification, the choice of solvent system and stationary phase is important.

    • Troubleshooting:

      • For silica gel chromatography, ensure the silica is neutral. If using solvent systems containing amines (e.g., triethylamine) to prevent streaking, use the minimum amount necessary.

      • Avoid leaving the product on the column for extended periods.

  • Recrystallization Conditions: If purifying by recrystallization, carefully choose the solvent system and avoid prolonged heating, especially if residual base is present.

III. Experimental Protocols and Methodologies

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic approach and highlights key areas for troubleshooting.

G cluster_0 Part 1: Spirohydantoin Core Synthesis cluster_1 Part 2: N-Benzylation cluster_2 Part 3: Purification cluster_3 Troubleshooting Points A Starting Material (e.g., Spirocyclic Ketone) B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 2,7-Diazaspiro[4.4]nonane-1,3-dione B->C T1 Low Yield B->T1 Check pH, Stoichiometry, Temp. D N-Benzylation (Benzyl Bromide, Base) C->D E Crude Product Mixture D->E T2 Poor Regioselectivity D->T2 Optimize Base/Solvent F Purification (Chromatography/Recrystallization) E->F G This compound F->G T3 Product Degradation F->T3 Avoid Strong Base

Caption: General workflow for the synthesis of this compound highlighting key troubleshooting points.

Data Summary Table
ParameterRecommended ConditionCommon IssueTroubleshooting Action
Bucherer-Bergs Reaction pH ~8-9Low YieldMonitor and adjust pH
N-Benzylation Base tBuOK or KHMDS in THFPoor RegioselectivitySwitch to potassium base in THF
Workup Conditions Neutral or mildly acidicProduct HydrolysisNeutralize carefully, minimize time
Purification Neutral silica gelProduct DegradationUse neutral stationary phase

IV. Visualization of Common Side Reactions

The following diagram illustrates the desired reaction and potential side reactions during the N-benzylation step.

G cluster_0 Desired Pathway cluster_1 Side Reactions Start 2,7-Diazaspiro[4.4]nonane-1,3-dione + Benzyl Bromide Desired This compound Start->Desired Selective N2-Alkylation (e.g., tBuOK/THF) Side1 7-Benzyl Isomer Start->Side1 N7-Alkylation Side2 2,7-Dibenzyl Product Start->Side2 Di-alkylation

Caption: Desired N-benzylation pathway and common side reactions.

V. References

  • This compound | 1148044-35-2 | Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2021). PubMed. Retrieved from --INVALID-LINK--

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Direct N 1 -Selective Alkylation of Hydantoins Using Potassium Bases. (2021). J-Stage. Retrieved from --INVALID-LINK--

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). PubMed Central. Retrieved from --INVALID-LINK--

  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for N-Benzylation of 2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced synthesis of N-benzylated 2,7-diazaspiro[4.4]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed, field-proven protocols to enhance the efficiency and selectivity of your reactions.

Introduction: The Challenge of Selective Benzylation

The N-benzylation of 2,7-diazaspiro[4.4]nonane, a symmetrical secondary diamine, presents a classic challenge in synthetic chemistry: controlling the degree of alkylation. The inherent nucleophilicity of the nitrogen atoms drives the reaction, but once mono-benzylated, the remaining secondary amine is often still reactive enough to undergo a second benzylation, leading to a mixture of mono- and di-benzylated products, along with unreacted starting material. Achieving high selectivity for the desired mono-benzylated product is crucial for downstream applications and requires a careful optimization of reaction conditions.

This guide will explore two primary strategies for the N-benzylation of 2,7-diazaspiro[4.4]nonane: direct alkylation with a benzyl halide and reductive amination with benzaldehyde. We will delve into the mechanistic underpinnings of each approach to inform our troubleshooting and optimization strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the N-benzylation of 2,7-diazaspiro[4.4]nonane.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted 2,7-diazaspiro[4.4]nonane, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

A: Low conversion is a common hurdle that can often be resolved by systematically evaluating your reaction parameters.

  • Insufficient Activation of the Amine: The secondary amines of the spirocycle need to be sufficiently nucleophilic to attack the electrophile. This is typically achieved by using a base to deprotonate the amine.

    • Troubleshooting Steps:

      • Base Strength and Solubility: Ensure your base is strong enough and soluble in the reaction solvent. For direct alkylation with benzyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. If solubility is an issue in solvents like acetonitrile, consider switching to a more polar aprotic solvent like DMF or using a more soluble base.[1]

      • Stoichiometry of the Base: Use at least one equivalent of base for each nitrogen you intend to alkylate. For mono-alkylation, starting with 1.1-1.5 equivalents is a good practice.

      • Moisture: Ensure your reaction is conducted under anhydrous conditions. Water can consume the base and hydrolyze the alkylating agent.

  • Low Reactivity of the Benzylating Agent:

    • Troubleshooting Steps:

      • Leaving Group: The reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride. If you are using benzyl chloride and observing low reactivity, consider switching to benzyl bromide.

      • Steric Hindrance: While benzyl groups are not excessively bulky, steric hindrance on either the amine or the electrophile can slow down the reaction. This is less of a concern with the parent 2,7-diazaspiro[4.4]nonane.

  • Suboptimal Reaction Temperature:

    • Troubleshooting Steps:

      • Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increase the temperature while monitoring for any decomposition. A temperature range of 60-80 °C is a good starting point for reactions in solvents like acetonitrile or DMF.

Issue 2: Poor Selectivity - Formation of Di-benzylated Byproduct

Q: My reaction is producing a mixture of mono- and di-benzylated products, making purification difficult. How can I favor the formation of the mono-benzylated compound?

A: This is the most critical challenge in this synthesis. The key is to manipulate the reaction conditions to favor the first alkylation event over the second.

  • Stoichiometry Control:

    • Troubleshooting Steps:

      • Excess of Diamine: Use a significant excess of the 2,7-diazaspiro[4.4]nonane (e.g., 3-5 equivalents) relative to the benzylating agent. This statistically favors the reaction of the benzylating agent with the more abundant starting material over the mono-benzylated product.[2]

      • Slow Addition: Add the benzylating agent dropwise over an extended period to the solution of the diamine and base. This maintains a low concentration of the electrophile, further reducing the likelihood of di-alkylation.[2]

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Lower Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

      • Solvent Effects: The choice of solvent can influence the relative reactivity of the amines. Experiment with different solvents (e.g., acetonitrile, DMF, THF) to find the optimal balance of reactivity and selectivity.

  • Alternative Synthetic Strategy: Reductive Amination:

    • Rationale: Reductive amination is often a more selective method for mono-alkylation of symmetrical diamines. The reaction proceeds through the formation of an iminium ion, which is then reduced. The conditions can often be tuned to favor the formation of the mono-aminated product.

    • Recommendation: Employ a one-pot reductive amination protocol using benzaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known for its high selectivity in reductive aminations.

Issue 3: Difficult Purification

Q: I am struggling to separate the mono-benzylated product from the starting material and the di-benzylated byproduct. What purification strategies are effective?

A: The similar polarities of the three components can make chromatographic separation challenging.

  • Chromatography Optimization:

    • Troubleshooting Steps:

      • Column Chromatography: Use a gradient elution on silica gel. A common solvent system is a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent tailing of the amines. The di-benzylated product will be the least polar, followed by the mono-benzylated product, and finally the highly polar starting diamine.

      • Reverse-Phase Chromatography: For more challenging separations, reverse-phase HPLC can be effective, using a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Chemical Separation:

    • Troubleshooting Steps:

      • Acid Extraction: If you have a significant amount of the di-benzylated product, you can try to separate it by extraction. The di-benzylated product will be less basic than the mono-benzylated product and the starting material. A careful extraction with a dilute acid might selectively protonate and move the more basic components to the aqueous layer.

      • Protection-Deprotection Strategy: For the most challenging cases, consider a protection strategy. Mono-protect one of the amine groups with a suitable protecting group (e.g., Boc), perform the benzylation on the unprotected amine, and then deprotect.

Frequently Asked Questions (FAQs)

Q1: What is the best method for selective mono-N-benzylation of 2,7-diazaspiro[4.4]nonane?

A1: While direct alkylation can be optimized for mono-benzylation, reductive amination with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the more reliable and selective method. This one-pot procedure often provides higher yields of the mono-benzylated product with minimal formation of the di-benzylated byproduct.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation of the starting material, mono-, and di-benzylated products (e.g., 10% methanol in DCM with 1% triethylamine). Staining with ninhydrin can be useful for visualizing the amines, especially the starting material and mono-benzylated product. LC-MS is also an excellent tool for monitoring the reaction and confirming the identity of the products.

Q3: What are the expected 1H and 13C NMR chemical shifts for the mono- and di-benzylated products?

  • 2-benzyl-2,7-diazaspiro[4.4]nonane (Mono-benzylated):

    • ¹H NMR: A singlet for the benzylic protons (CH₂-Ph) around 3.5-3.7 ppm. Aromatic protons of the benzyl group between 7.2-7.4 ppm. A broad singlet for the remaining N-H proton. Complex multiplets for the spirocyclic protons.

    • ¹³C NMR: A signal for the benzylic carbon around 55-60 ppm. Aromatic carbons in the 127-140 ppm range. Several signals for the spirocyclic carbons.

  • 2,7-dibenzyl-2,7-diazaspiro[4.4]nonane (Di-benzylated):

    • ¹H NMR: A singlet for the benzylic protons, likely with a larger integration value or appearing as a single peak representing both benzyl groups due to symmetry, around 3.5-3.7 ppm. Aromatic protons between 7.2-7.4 ppm. Absence of an N-H signal.

    • ¹³C NMR: A signal for the benzylic carbons around 55-60 ppm. Aromatic carbons in the 127-140 ppm range. Fewer signals for the spirocyclic carbons compared to the mono-benzylated product due to the higher symmetry.

Q4: Is it necessary to use a protecting group strategy for mono-benzylation?

A4: For many applications, optimizing the reaction conditions of direct alkylation or using reductive amination will provide sufficient selectivity, avoiding the extra steps of protection and deprotection. However, if you require exceptionally high purity of the mono-benzylated product and are struggling with separation, a protecting group strategy is a robust solution. The use of a tert-butoxycarbonyl (Boc) group is a common and effective approach.

Experimental Protocols

Protocol 1: Selective Mono-N-Benzylation via Reductive Amination

This protocol is recommended for achieving high selectivity for the mono-benzylated product.

Materials:

  • 2,7-diazaspiro[4.4]nonane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,7-diazaspiro[4.4]nonane (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • Aldehyde Addition: Add benzaldehyde (1.0-1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient of 0-10% methanol in DCM with 1% triethylamine).

Protocol 2: Direct N-Benzylation with Controlled Stoichiometry

This protocol aims for mono-benzylation through careful control of reagent stoichiometry.

Materials:

  • 2,7-diazaspiro[4.4]nonane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,7-diazaspiro[4.4]nonane (3.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Slow Addition of Alkylating Agent: Heat the mixture to 60 °C. In a separate flask, prepare a dilute solution of benzyl bromide (1.0 eq) in anhydrous acetonitrile. Add the benzyl bromide solution dropwise to the reaction mixture over 2-3 hours using a syringe pump.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the benzyl bromide is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography as described in Protocol 1.

Data Presentation

MethodKey ReagentsTypical Selectivity (Mono:Di)AdvantagesDisadvantages
Reductive Amination Benzaldehyde, NaBH(OAc)₃High (>10:1)High selectivity, mild conditions, one-pot procedure.Requires anhydrous conditions, NaBH(OAc)₃ is moisture sensitive.
Direct Alkylation Benzyl bromide, K₂CO₃Moderate (variable)Simple setup, readily available reagents.Often gives mixtures, requires careful control of stoichiometry and addition rate.
Protecting Group Strategy Boc₂O, Benzyl bromide, TFAVery High (>20:1)Excellent selectivity, clean reaction.Multi-step process (protection and deprotection).

Visualizations

Troubleshooting Workflow for Low Yield in N-Benzylation

low_yield_troubleshooting cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield of N-Benzylated Product check_sm Check Starting Material Purity and Reagent Integrity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_purity Impure Diamine or Benzylating Agent? check_sm->sm_purity temp Temperature Too Low? check_conditions->temp extraction Inefficient Extraction? check_workup->extraction reagent_activity Degraded Benzylating Agent or Base? sm_purity->reagent_activity solution_sm Purify Starting Materials reagent_activity->solution_sm base Base Strength/Solubility Insufficient? temp->base solution_temp Increase Temperature temp->solution_temp solvent Inappropriate Solvent? base->solvent moisture Presence of Water? solvent->moisture solution_base Change Base or Solvent moisture->solution_base chromatography Poor Separation on Column? extraction->chromatography decomposition Product Decomposition During Purification? chromatography->decomposition solution_workup Optimize Purification Protocol decomposition->solution_workup

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Selective Mono-Benzylation

selectivity_decision start Goal: Selective Mono-N-Benzylation method_choice Choose Primary Synthetic Method start->method_choice reductive_amination Reductive Amination (Recommended First Choice) method_choice->reductive_amination direct_alkylation Direct Alkylation method_choice->direct_alkylation reductive_amination_outcome High Selectivity Achieved? reductive_amination->reductive_amination_outcome direct_alkylation_outcome Acceptable Selectivity? direct_alkylation->direct_alkylation_outcome success Proceed to Scale-up/Next Step reductive_amination_outcome->success Yes protection_strategy Consider Protecting Group Strategy (e.g., Mono-Boc Protection) reductive_amination_outcome->protection_strategy No direct_alkylation_outcome->success Yes optimize_direct Optimize Direct Alkylation: - Excess Diamine - Slow Addition - Lower Temperature direct_alkylation_outcome->optimize_direct No re_evaluate Re-evaluate Selectivity optimize_direct->re_evaluate re_evaluate->success Improved re_evaluate->protection_strategy Still Poor

Caption: Decision pathway for achieving selective mono-benzylation.

References

Technical Support Center: Assessing the Chemical Stability of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the chemical stability of this spirocyclic compound. This document offers a blend of theoretical understanding and practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to the Stability of this compound

This compound, with its unique spirocyclic architecture containing a succinimide ring, a benzyl group, and a secondary amine, presents a multifaceted chemical stability profile.[1][2] Understanding its degradation pathways is critical for its application in medicinal chemistry and drug development, where stability directly impacts shelf-life, efficacy, and safety.[1] The primary areas of concern for this molecule's stability are hydrolysis of the succinimide ring, oxidation of the amine and benzylic position, and photolytic degradation of the benzyl moiety.

This guide will walk you through the potential stability issues, provide troubleshooting advice for common experimental challenges, and offer detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the three most probable degradation pathways are:

  • Hydrolytic Degradation: The succinimide ring is susceptible to hydrolysis, which can lead to ring-opening to form a succinamic acid derivative.[3][4] This reaction is often pH-dependent.

  • Oxidative Degradation: The secondary amine within the spirocyclic core and the benzylic carbon are potential sites for oxidation.[5][6][7] Oxidizing agents or atmospheric oxygen, potentially catalyzed by metal ions, can lead to the formation of various oxidation products.[8][9]

  • Photodegradation: The benzyl group can absorb UV light, leading to photochemical reactions. This can result in the formation of various photoproducts, including benzaldehyde and benzoic acid, as seen with other benzyl-containing compounds.[10]

Q2: I am observing a new peak in my HPLC analysis during a stability study. How do I identify the degradant?

A2: The appearance of a new peak is a common sign of degradation. To identify it:

  • Mass Spectrometry (LC-MS): This is the most powerful tool. The mass of the new peak will provide a strong clue as to the type of degradation. For example, an increase of 18 Da suggests hydrolysis (addition of a water molecule), while an increase of 16 Da suggests oxidation (addition of an oxygen atom).

  • Forced Degradation Studies: Intentionally stress the compound under specific conditions (acidic, basic, oxidative, photolytic, thermal) as outlined in the protocols below. By comparing the retention time of the unknown peak with the peaks generated in your forced degradation studies, you can often identify the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity, 1D and 2D NMR can provide definitive structural elucidation.

Q3: My compound seems to be degrading even when stored in a seemingly inert solvent. What could be the cause?

A3: Several factors could be at play:

  • Dissolved Oxygen: Even in "inert" solvents, dissolved oxygen can lead to slow oxidation over time, especially if the compound is sensitive to it.[8]

  • Trace Impurities in the Solvent: Peroxides in ethers or aldehydes in other solvents can be reactive. Ensure you are using high-purity, peroxide-free solvents.

  • Leachables from the Container: Trace metals or other reactive species can leach from storage containers and catalyze degradation. Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps).

  • Light Exposure: Ambient light in the laboratory can be sufficient to cause photodegradation over extended periods. Always store photosensitive compounds in the dark or in amber vials.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Rapid degradation in aqueous solution at neutral pH. Hydrolysis of the succinimide ring. The succinimide ring can be susceptible to hydrolysis even at neutral pH, although the rate is typically slower than at acidic or basic pH.[3] Confirm by LC-MS (look for +18 Da). To mitigate, consider formulation in a non-aqueous solvent or at a pH of maximum stability (determined via a pH-rate profile study).
Formation of multiple new peaks under ambient light. Photodegradation of the benzyl group. The benzyl moiety is a known chromophore and is susceptible to photolysis.[10] Store the compound in amber vials or wrapped in aluminum foil. Conduct a photostability study as per ICH Q1B guidelines to confirm.
Loss of parent compound with no corresponding major degradant peak. Formation of insoluble degradants or volatile products. Some degradation pathways may lead to polymerization or the formation of products that are not soluble in the analytical mobile phase. Check for precipitation in your sample. Also, consider the possibility of volatile degradants that would not be detected by HPLC. Headspace GC-MS could be used to investigate volatile products.
Inconsistent stability results between batches. Presence of catalytic impurities. Trace metal impurities from the synthesis or excipients can catalyze oxidative degradation.[8][9] Analyze batches for trace metals. If confirmed, consider adding a chelating agent like EDTA to the formulation, but test for compatibility first.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][12][13][14]

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to:

    • 0.1 N HCl (acidic condition)

    • Water (neutral condition)

    • 0.1 N NaOH (basic condition) to achieve a final concentration of approximately 100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 60°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Expected Outcome: The succinimide ring is expected to hydrolyze, especially under basic and to a lesser extent, acidic conditions, leading to a ring-opened succinamic acid derivative.[3][4]

Oxidative Stability

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

  • Prepare a 1 mg/mL stock solution of the compound.

  • In a vial, add an aliquot of the stock solution to a solution of 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL.

  • Store the sample at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute for HPLC analysis.

Expected Outcome: Oxidation may occur at the secondary amine or the benzylic position.[5][7] Look for degradant peaks with a mass increase of 16 Da (N-oxide or hydroxylation) by LC-MS.

Photostability

Objective: To determine the compound's sensitivity to light.

Methodology:

  • Prepare two sets of solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL.

  • Expose one set of samples to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Wrap the second set of samples (the dark control) in aluminum foil and store them under the same conditions.

  • Analyze both sets of samples at a predetermined time point.

Expected Outcome: The benzyl group is a likely site for photodegradation.[10] Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Thermal Stability

Objective: To assess the stability of the compound at elevated temperatures.

Methodology:

  • Store the solid compound in a controlled temperature oven (e.g., 80°C).

  • Prepare solutions of the compound and store them at an elevated temperature (e.g., 60°C).

  • At specified time points, prepare solutions from the solid sample and analyze both solid and solution samples by HPLC.

Expected Outcome: Spirocyclic compounds can exhibit high thermal stability.[15][16] However, degradation can still occur, and this study will establish the compound's thermal lability.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Major Degradant Peak (RRT)
0.1 N HCl (60°C)2492.57.50.85
0.1 N NaOH (60°C)885.214.80.85
3% H₂O₂ (RT)2490.19.91.15
Photolytic (ICH Q1B)2488.711.30.92, 1.25
Thermal (80°C, solid)4898.91.1N/A

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizing Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolyzed_Product Ring-Opened Succinamic Acid Derivative Parent->Hydrolyzed_Product H₂O / H⁺ or OH⁻ Oxidized_Product N-Oxide or Hydroxylated Derivative Parent->Oxidized_Product [O] Photoproducts Benzaldehyde, Benzoic Acid, etc. Parent->Photoproducts

Caption: Potential degradation pathways of this compound.

Conclusion

The chemical stability of this compound is a critical parameter that requires a thorough and systematic investigation. By understanding the potential degradation pathways and employing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the development of robust formulations and generate reliable data for regulatory submissions. Always remember that each molecule is unique, and these guidelines should be adapted to the specific properties and intended use of the compound.

References

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key building block in medicinal chemistry, particularly for novel therapeutics, mastering its synthesis is critical. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

General Synthetic Pathway Overview

The most common and scalable approach to synthesizing spiro-hydantoin and related spiro-dione structures is a variation of the Bucherer-Bergs or Strecker reactions.[1][2] These methods involve the one-pot reaction of a ketone with a cyanide source and an ammonium source, followed by cyclization. For the target molecule, the synthesis typically starts from 1-benzylpyrrolidin-3-one.

Synthetic_Pathway cluster_0 One-Pot Reaction Ketone 1-Benzylpyrrolidin-3-one Aminonitrile Aminonitrile Intermediate Ketone->Aminonitrile Strecker-type Reaction Reagents Reagents:KCN or NaCN(NH₄)₂CO₃Solvent: EtOH/H₂O Reagents->Aminonitrile Hydantoin Productthis compound Aminonitrile->Hydantoin Intramolecular Cyclization (Heat)

Caption: A typical one-pot Bucherer-Bergs synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this scaffold, and which is best suited for scale-up?

A1: Several routes exist, but for scale-up, the one-pot Bucherer-Bergs reaction is often preferred due to its operational simplicity and cost-effectiveness.[1] It combines 1-benzylpyrrolidin-3-one, a cyanide salt (like NaCN or KCN), and ammonium carbonate in a solvent system such as aqueous ethanol. An alternative is a two-step Strecker synthesis, where an aminonitrile is first formed and then cyclized with an isocyanate or by heating, which can sometimes offer better control but adds an extra step.[2] Cascade or multi-step routes using pre-formed diazacyclic precursors have also been explored for analogs, but these often require more complex starting materials.[3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary concern is the handling of alkali metal cyanides (NaCN, KCN). At scale, rigorous safety protocols are mandatory. This includes using a dedicated, well-ventilated area, constant pH monitoring to prevent the liberation of toxic HCN gas (the reaction mixture must be kept basic), and having a cyanide quench protocol (e.g., bleach or hydrogen peroxide) readily available. Secondly, the reaction can be exothermic, especially during the initial phase. A robust cooling system and controlled, slow addition of reagents are necessary to manage the heat generated. Finally, the reaction often releases CO₂ and ammonia, which can lead to pressure buildup in a closed reactor system.

Q3: What analytical methods are recommended for in-process control (IPC)?

A3: For effective process control, a combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring of the disappearance of the starting ketone.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for tracking the formation of the product and key intermediates (like the aminonitrile) and identifying potential side products. This is crucial for determining reaction completion.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Used to confirm the structure of the final product and assess the purity of the crude material before final purification.

  • Karl Fischer Titration: Important for measuring water content in solvents and isolated intermediates, as excess water can sometimes hinder reaction kinetics or crystallization.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than the 60-80% often cited in literature for similar spirohydantoins. What are the likely causes?

A: Low yield is a frequent scale-up challenge and can usually be traced back to a few key parameters.[4]

  • Purity of Starting Materials: The purity of 1-benzylpyrrolidin-3-one is paramount. Impurities can act as inhibitors or lead to side reactions. It is recommended to re-purify the ketone if its purity is below 98%.

  • Reaction Temperature and Time: The Bucherer-Bergs reaction requires an initial period at a moderate temperature (e.g., 50-60 °C) to form the intermediate, followed by a higher temperature (reflux) to drive the final cyclization. Insufficient time or temperature at either stage will result in an incomplete reaction. Monitor the reaction by LC-MS until the starting material and key intermediates are consumed.[4]

  • Reagent Stoichiometry: While cyanide is the limiting reagent, an excess of ammonium carbonate is typically used to drive the equilibrium. Ensure the equivalents are correct for your scale.

  • Inefficient Stirring: As the reaction progresses, solids may form. Inadequate agitation leads to poor mass transfer, localized "hot spots," and incomplete conversion. Ensure your reactor's overhead stirrer is capable of maintaining a homogenous slurry.

Troubleshooting_Low_Yield start Low Yield Reported check_purity Check Purity of Starting Ketone (>98%) start->check_purity optimize_temp Optimize Temperature Profile (e.g., 60°C for 4h, then Reflux) check_purity->optimize_temp Purity OK check_stirring Ensure Efficient Stirring optimize_temp->check_stirring Temp Profile OK re_evaluate Re-evaluate Stoichiometry (esp. (NH₄)₂CO₃) check_stirring->re_evaluate Stirring OK success Yield Improved re_evaluate->success Stoichiometry OK

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 2: Formation of Significant Impurities

Q: My LC-MS analysis shows several major byproducts. What are they likely to be and how can I prevent them?

A: Impurity formation is often related to incomplete reaction or side reactions. The most common culprits are:

  • Uncyclized Aminonitrile: The intermediate α-aminonitrile can be stable and may not fully cyclize if the reaction temperature is too low or the heating time is too short. This is often the primary impurity. To mitigate this, ensure the reaction is heated to reflux for a sufficient period after the initial formation phase.

  • Hydrazone-like Impurities: Though less common in this specific synthesis, analogous reactions can form stable hydrazones if the initial condensation is slow or incomplete.[4]

  • Hydrolyzed Products: If the pH drops or if the workup is too harsh, the dione product can potentially hydrolyze. Maintain a basic pH throughout the reaction and workup.

  • Polymeric Byproducts: Overheating or extended reaction times at very high temperatures can sometimes lead to dark, polymeric material, which significantly complicates purification.

To minimize these, use LC-MS to build a reaction profile. Understand when the intermediate peaks and when the product forms. This data will allow you to optimize the temperature and time to maximize product formation while minimizing degradation.

Problem 3: Difficulties in Product Isolation and Purification

Q: The crude product is a sticky oil that won't crystallize, and column chromatography isn't viable for my 1 kg scale. What are my options?

A: This is a very common issue when scaling up. Direct crystallization of the freebase can be challenging. The most effective strategy is purification via salt formation.

  • Hydrochloride Salt Formation: The product contains a basic nitrogen atom in the pyrrolidine ring, making it ideal for forming a hydrochloride salt, which is often a highly crystalline solid.[5] A typical procedure involves dissolving the crude oil in a suitable solvent like isopropanol (IPA) or ethyl acetate and adding a solution of HCl in IPA or gaseous HCl until the pH is acidic. The crystalline HCl salt usually precipitates out and can be collected by filtration.

  • Recrystallization: The filtered HCl salt can then be recrystallized from a solvent system like methanol/IPA or ethanol/water to achieve high purity.

  • Solvent Trituration: Before attempting salt formation, you can try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often remove less polar impurities and sometimes induce crystallization of the freebase.

Experimental Protocols

Protocol 1: Scale-Up Synthesis (Bucherer-Bergs Method)

Safety Note: This reaction must be performed by trained personnel in a well-ventilated fume hood or a walk-in hood. An emergency cyanide neutralization solution must be readily available.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and addition funnel with 1-benzylpyrrolidin-3-one (1.0 kg, 5.71 mol, 1.0 eq).

  • Reagent Solution: In a separate vessel, dissolve potassium cyanide (446 g, 6.85 mol, 1.2 eq) and ammonium carbonate (1.64 kg, 17.1 mol, 3.0 eq) in a mixture of ethanol (5 L) and deionized water (5 L). Caution: Exothermic dissolution.

  • Reaction Initiation: Begin stirring the ketone and heat the reactor jacket to 55 °C.

  • Reagent Addition: Slowly add the cyanide/carbonate solution to the reactor over 2-3 hours, maintaining the internal temperature between 55-60 °C. Use jacket cooling to control any exotherm.

  • Initial Reaction Phase: Stir the mixture at 60 °C for 6 hours. Monitor the consumption of the starting ketone by LC-MS.

  • Cyclization: Once the ketone is consumed, slowly heat the reactor to reflux (~85-90 °C) and maintain for 12-18 hours, or until the aminonitrile intermediate is converted to the product as determined by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly add water (5 L) and stir for 30 minutes. The crude product may precipitate or remain as an oil. Extract the mixture with ethyl acetate (3 x 4 L).

  • Isolation: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a thick oil.

Protocol 2: Purification via HCl Salt Formation
  • Dissolution: Transfer the crude oil from Protocol 1 to a clean reactor and dissolve it in isopropanol (5 L).

  • Acidification: Slowly add a 5-6 N solution of HCl in isopropanol, monitoring the pH. Continue addition until the pH of the slurry is between 1 and 2.

  • Crystallization: Stir the resulting thick slurry at room temperature for 4-6 hours. You may cool the mixture to 0-5 °C for another 2 hours to maximize precipitation.

  • Filtration: Collect the solid product by filtration, and wash the filter cake with cold isopropanol (2 x 1 L) and then with MTBE (2 x 1 L).

  • Drying: Dry the white to off-white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.

Data Summary Table

ParameterLab Scale (Typical)Scale-Up RecommendationRationale
Starting Ketone 1.0 eq1.0 eqLimiting Reagent
Cyanide Source (KCN) 1.2 - 1.5 eq1.2 eqMinimizes residual cyanide while ensuring conversion.
(NH₄)₂CO₃ 3.0 - 5.0 eq3.0 eqSufficient excess to drive equilibrium without excessive off-gassing.
Solvent EtOH/H₂O (1:1)EtOH/H₂O (1:1)Effective solvent system for all reagents and intermediates.
Concentration 0.5 - 1.0 M~0.5 MBalances reaction rate with effective heat transfer and stirrability.
Temperature Profile 60 °C, then reflux55-60 °C (6h), then reflux (12-18h)Controlled profile maximizes intermediate formation then drives cyclization.
Purification ChromatographySalt Formation & RecrystallizationScalable, cost-effective, and provides high purity.
Expected Yield 65-85%60-75% (as HCl salt)Realistic yield at scale after purification losses.

References

Technical Support Center: Analytical Method Development for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support guide for the analytical method development of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (Mol. Formula: C₁₄H₁₆N₂O₂, Mol. Weight: 244.29 g/mol ).[1] This molecule, with its spirocyclic core, basic secondary amine, and benzyl group, presents a unique set of challenges and opportunities in chromatographic analysis.[2] This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to address the "why" behind the "how," empowering you to troubleshoot effectively and build robust, scientifically sound analytical methods. Our focus will be on anticipating and solving the practical issues you may encounter in the laboratory, from peak shape problems to the rigorous demands of impurity identification under regulatory guidelines.

Troubleshooting Guide: Common Experimental Issues

This section is designed to address the most frequent and challenging issues encountered during the development of HPLC methods for this compound.

Question 1: My primary analyte peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is the most common issue for amine-containing compounds like this one.[3] The primary cause is unwanted secondary interactions between the basic nitrogen atom on your molecule and acidic silanol groups on the surface of standard silica-based C18 columns. There are three main strategies to resolve this:

  • Mobile Phase pH Control: The secondary amine in the spiro-ring is basic. At a low mobile phase pH (e.g., pH 2.5-3.5), this amine will be protonated (positively charged), and the silanol groups on the column packing will be largely unionized, minimizing interaction. However, this can sometimes still lead to some tailing. Conversely, at a high pH (e.g., pH 8-10), the amine will be neutral, but the silanol groups become ionized (negatively charged), which can cause strong interactions. Your best starting point is a low pH (e.g., 2.8) using a buffer like phosphate or formate.

  • Use of Mobile Phase Additives: Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help saturate the active silanol sites, preventing your analyte from interacting with them. However, TEA can shorten column lifetime and is not ideal for LC-MS applications. An alternative for mass spectrometry is using an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), which can improve peak shape but may cause ion suppression.[3]

  • Column Selection: The most effective solution is often to use a modern, high-purity silica column with advanced end-capping or a hybrid stationary phase (e.g., Ethylene Bridged Hybrid - BEH). These columns have a much lower concentration of free silanol groups, drastically reducing the potential for peak tailing with basic compounds.

Question 2: I'm struggling to get baseline resolution between the main peak and a closely eluting impurity. What steps should I take?

Answer: Achieving adequate resolution is critical for accurate quantitation. Here is a systematic approach to improving the separation:

  • Optimize Mobile Phase Strength: If using a gradient, decrease the ramp speed (i.e., make the gradient shallower). For an isocratic method, reduce the percentage of the strong solvent (e.g., acetonitrile or methanol). This will increase retention times and give the peaks more time to separate.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of your peaks.

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, improve efficiency, and sometimes change selectivity. Be aware that higher temperatures can accelerate the degradation of silica-based columns, especially at high pH.

  • Modify Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds. Systematically adjust the pH by ±0.2 units to see if resolution improves.

If these steps fail, you may need to consider a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Question 3: I am developing a method for trace impurity analysis, but my sensitivity is too low. How can I improve my detection limits?

Answer: Low sensitivity can prevent you from meeting the reporting thresholds required by regulatory bodies like the FDA.[4] Here are key areas to focus on:

  • Optimize Wavelength: Ensure you are using the maximal absorption wavelength (λmax) of your analyte and its impurities. Use a photodiode array (PDA) detector to scan the UV spectrum of the main peak to confirm the optimal wavelength. The benzyl group and dione structure should provide good UV absorbance.

  • Increase Injection Volume/Concentration: A straightforward way to increase signal is to inject a larger volume or use a more concentrated sample. Be cautious of overloading the column, which can lead to peak fronting and poor peak shape.[3]

  • Reduce Baseline Noise: Ensure your mobile phase is freshly prepared with high-purity solvents and is thoroughly degassed. A noisy baseline will obscure small peaks.

  • Switch to a More Sensitive Detector: If UV detection is insufficient, consider alternatives. If your impurities have a fluorophore, a fluorescence detector (FLD) can offer significantly higher sensitivity. For universal detection of unknown impurities, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be useful. However, the gold standard for sensitive and specific impurity identification is a mass spectrometer (MS).[5][6]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A: A robust starting point would be a reversed-phase HPLC method with a C18 column of modern design (high-purity, end-capped silica). A gradient method is recommended for impurity profiling to ensure that both early and late-eluting impurities are captured.

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 4.6 mm, 2.7 µmGood balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to protonate the amine, improving peak shape. Volatile for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileGood UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesA broad screening gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector PDA/UV at 254 nm (or λmax)The benzyl group ensures good UV response. A PDA is crucial for peak purity analysis.
Injection Vol. 5 µLA small volume to prevent band broadening.

This method should then be optimized based on the results of initial screening and forced degradation studies.

Q: How do I perform a forced degradation study and why is it necessary?

A: A forced degradation (or stress testing) study is a regulatory requirement under ICH guidelines (specifically Q1A(R2)) to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[7][8][9] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any resulting degradation products can be detected and separated by your method.[7]

Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat at 80°C.

  • Photolytic Stress: Exposure to UV and visible light (e.g., 1.2 million lux hours).[8]

The stressed samples are then analyzed by your HPLC method. The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

Q: An unknown impurity is detected in my stability samples. How can I identify it?

A: Structural elucidation of unknown impurities is a critical step. The most powerful and common technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS), often using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap system.[4][5][10]

The workflow is as follows:

  • Obtain Accurate Mass: Analyze the sample using LC-HRMS to get a precise mass-to-charge ratio (m/z) of the impurity. This allows you to generate a molecular formula.

  • Perform MS/MS Fragmentation: Isolate the impurity's molecular ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure.

  • Propose a Structure: Based on the molecular formula, the fragmentation pattern, and knowledge of the API's structure and potential degradation pathways, you can propose a chemical structure for the impurity. For example, a loss of 77 Da might suggest the loss of a phenyl group, while an increase of 16 Da could indicate oxidation.

Q: What are the essential validation parameters for this analytical method according to ICH Q2(R1)?

A: For an impurity quantitation method, the validation must demonstrate that the method is suitable for its intended purpose.[11] According to the ICH Q2(R1) guideline, the key validation characteristics include:[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated through peak purity analysis in forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of test results to the true value. Often determined by analyzing a sample with a known concentration of impurity (spiked sample).

  • Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability (same lab, same day), intermediate precision (different days, different analysts), and reproducibility (between labs).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • See the table in the FAQ section for starting conditions.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to a final concentration of 1.0 mg/mL in the same diluent.

  • System Suitability Test (SST):

    • Inject the working standard five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 1.5.

  • Analysis:

    • Inject a blank (diluent), followed by the SST injections, and then the sample solutions.

    • Quantify impurities using area percent normalization, assuming a relative response factor of 1.0 unless determined otherwise.

Protocol 2: LC-MS Method for Impurity Identification

  • Instrumentation: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation. A smaller particle size column (e.g., 1.8 µm) can be used for better resolution.

    • The flow rate may be scaled down (e.g., to 0.4 mL/min) for better MS sensitivity.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Gas Flow: 10 L/min

    • Scan Range: m/z 100-1000

    • Acquisition Mode: Perform both full MS scans and data-dependent MS/MS scans to automatically fragment the most intense ions.

  • Analysis:

    • Inject the sample solution (e.g., from a forced degradation study).

    • Process the data using impurity identification software.[4] Extract chromatograms for potential impurities, determine their accurate mass, generate molecular formulas, and analyze the MS/MS fragmentation spectra to propose structures.

Visualizations & Data

Potential Impurities: Based on the structure, potential process-related impurities and degradation products could include:

Impurity NamePotential OriginExpected [M+H]⁺ (m/z)
2,7-Diazaspiro[4.4]nonane-1,3-dioneDe-benzylation155.0815
Benzyl AmineSynthesis Starting Material108.0808
Oxidized APIOxidation261.1234 (API + O)
Hydrolyzed API (Ring Opened)Acid/Base Hydrolysis263.1390 (API + H₂O)

Note: These are hypothetical examples for illustrative purposes.

Diagram: General Workflow for Analytical Method Development This diagram outlines the logical progression from initial method design to a fully validated, regulatory-compliant analytical procedure.

MethodDevelopmentWorkflow Start Define Analytical Target Profile Screening Method Screening (Column, pH, Solvent) Start->Screening Optimization Method Optimization (Gradient, Temp.) Screening->Optimization Forced_Deg Forced Degradation Study (ICH Q1A) Optimization->Forced_Deg Forced_Deg->Optimization Re-optimize if separation fails Impurity_ID Impurity Identification (LC-MS/MS) Forced_Deg->Impurity_ID Validation Method Validation (ICH Q2(R1)) Impurity_ID->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A typical workflow for analytical method development.

Diagram: Troubleshooting Logic for Poor Peak Shape This decision tree provides a systematic approach to diagnosing and correcting common peak shape issues like tailing and fronting.

PeakShapeTroubleshooting Start Poor Peak Shape Observed CheckTailing Calculate USP Tailing Factor (T) Start->CheckTailing Tailing T > 1.5 (Tailing) CheckTailing->Tailing Tailing Fronting T < 0.9 (Fronting) CheckTailing->Fronting Fronting Cause_Tailing Cause: Secondary Interactions (Silanols) Tailing->Cause_Tailing Cause_Fronting Cause: Overload or Solvent Mismatch Fronting->Cause_Fronting Sol_pH Lower Mobile Phase pH Cause_Tailing->Sol_pH Sol_Column Use End-Capped or Hybrid Column Cause_Tailing->Sol_Column Sol_Dilute Dilute Sample or Reduce Injection Vol. Cause_Fronting->Sol_Dilute Sol_Solvent Dissolve Sample in Mobile Phase Cause_Fronting->Sol_Solvent

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and Other Spirocyclic Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.[1][2] The rigid nature of the spirocyclic core allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3] This guide provides a comparative analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and its core scaffold against other classes of spirocyclic inhibitors with established biological activities. While preliminary research suggests that this compound possesses potential antimicrobial and anticancer properties, a detailed mechanistic understanding and comprehensive public dataset for direct comparison are still emerging.[4][5] Therefore, this guide will focus on a comparative overview of well-characterized spirocyclic inhibitors, providing a framework for evaluating the potential of the this compound scaffold in various therapeutic areas.

The 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold: A Platform for Therapeutic Innovation

The 2,7-diazaspiro[4.4]nonane-1,3-dione core represents a versatile building block for the synthesis of diverse compound libraries. Its structure, featuring two nitrogen atoms within the spirocyclic system, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The benzyl substituent in this compound adds a lipophilic aromatic moiety that can influence target binding and cellular permeability.

Comparative Analysis of Spirocyclic Inhibitors

To understand the potential of this compound, it is instructive to compare its core scaffold to other spirocyclic systems with demonstrated efficacy against various biological targets. This section will explore three distinct classes of spirocyclic inhibitors: anticancer agents targeting the MDM2-p53 interaction, anticancer agents targeting tubulin polymerization, and antibacterial agents.

Spirocyclic Inhibitors in Oncology

The unique conformational constraints of spirocycles make them particularly well-suited for targeting the intricate protein-protein interactions often dysregulated in cancer.

A prominent class of spirocyclic anticancer agents is the spiro-oxindoles, which have been extensively developed as potent inhibitors of the MDM2-p53 protein-protein interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is a key negative regulator of p53, and inhibiting the MDM2-p53 interaction can restore p53 function and trigger tumor cell death.

dot

MDM2_p53_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Treatment with Spiro-oxindole p53 p53 MDM2 MDM2 p53->MDM2 binds to Apoptosis Apoptosis p53->Apoptosis induces p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer is inhibited by Apoptosis_cancer Apoptosis (inhibited) MDM2_cancer->Apoptosis_cancer prevents Spiro_oxindole Spiro-oxindole Inhibitor MDM2_treated MDM2 Spiro_oxindole->MDM2_treated inhibits p53_treated p53 (activated) Apoptosis_treated Apoptosis (restored) p53_treated->Apoptosis_treated induces

Figure 1: Mechanism of action of spiro-oxindole MDM2 inhibitors.

Table 1: Comparative Activity of Spiro-oxindole MDM2 Inhibitors

CompoundTargetBinding Affinity (Ki)Cellular Activity (IC50)Reference
Nutlin-3aMDM290 nM~300 nM (SJSA-1 cells)[6]
MI-77301 (SAR405838)MDM20.88 nM~100 nM (SJSA-1 cells)[6]
AT-219MDM25 nM~200 nM (LNCaP cells)[7]

As shown in Table 1, spiro-oxindole derivatives like MI-77301 exhibit significantly improved binding affinity and cellular potency compared to earlier non-spirocyclic inhibitors like Nutlin-3a. This highlights the advantage of the rigid spirocyclic scaffold in optimizing interactions within the deep hydrophobic pocket of MDM2.

Tubulin, the protein subunit of microtubules, is a well-validated target for anticancer drugs. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. Several spirocyclic compounds have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.

dot

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Spirocyclic Agent Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Spiro_inhibitor Spirocyclic Inhibitor Tubulin_dimers_inhibited αβ-Tubulin Dimers Spiro_inhibitor->Tubulin_dimers_inhibited binds to Polymerization_blocked Polymerization Blocked Tubulin_dimers_inhibited->Polymerization_blocked leads to

Figure 2: Mechanism of spirocyclic tubulin polymerization inhibitors.

Table 2: Comparative Activity of Spirocyclic Tubulin Polymerization Inhibitors

CompoundTargetTubulin Polymerization Inhibition (IC50)Antiproliferative Activity (GI50)Reference
ColchicineTubulin2-5 µMVaries (cell line dependent)[7]
GriseofulvinTubulin~25 µMVaries (cell line dependent)[3]
Compound 47 (Chalcone oxime derivative)Tubulin1.6 µM2.1 µM (A549 cells)[7]

While the anticancer potential of this compound has been noted, its specific mechanism of action is yet to be elucidated.[4] A comparison with known spirocyclic tubulin inhibitors (Table 2) provides a benchmark for potency if this were to be its mode of action.

Spirocyclic Inhibitors in Antibacterial Drug Discovery

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Spirocyclic scaffolds are being explored for their potential to inhibit essential bacterial enzymes.

Phenylalanyl-tRNA synthetase is a crucial enzyme in bacterial protein synthesis, making it an attractive target for antibiotic development. A series of spirocyclic furan and pyrrolidine analogues have been identified as potent inhibitors of PheRS in Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus.[8]

dot

PheRS_Inhibition cluster_0 Bacterial Protein Synthesis cluster_1 Inhibition by Spirocyclic Agent PheRS Phenylalanyl-tRNA Synthetase (PheRS) tRNA_Phe tRNA-Phe PheRS->tRNA_Phe charges Protein_synthesis Protein Synthesis tRNA_Phe->Protein_synthesis enables Spiro_inhibitor Spirocyclic Inhibitor PheRS_inhibited PheRS Spiro_inhibitor->PheRS_inhibited inhibits Protein_synthesis_blocked Protein Synthesis Blocked PheRS_inhibited->Protein_synthesis_blocked leads to

Figure 3: Mechanism of spirocyclic PheRS inhibitors.

Table 3: Comparative Activity of Spirocyclic PheRS Inhibitors

CompoundTargetE. faecalis PheRS IC50S. aureus PheRS IC50Reference
Analogue 1bPheRS5 nM2 nM[8]

The nanomolar potency of these spirocyclic inhibitors against bacterial PheRS demonstrates the potential of this scaffold in developing novel antibiotics.[8] The reported antimicrobial activity of this compound suggests that it could potentially act on a similar essential bacterial enzyme, and further studies are warranted to investigate this possibility.[4]

Experimental Protocols

To facilitate the comparative evaluation of this compound and other spirocyclic inhibitors, this section provides standardized, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

dot

MTT_Assay_Workflow Seed_Cells 1. Seed Cancer Cells in 96-well plate Add_Compound 2. Add Spirocyclic Inhibitor (serial dilutions) Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 48-72 hours) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (at ~570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 4: Workflow for the MTT-based cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Spirocyclic inhibitor stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic inhibitor in complete medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

dot

MIC_Assay_Workflow Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Serial_Dilution 2. Serially Dilute Spirocyclic Inhibitor in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate 3. Inoculate Wells with Bacteria Serial_Dilution->Inoculate Incubate 4. Incubate (e.g., 18-24 hours) Inoculate->Incubate Determine_MIC 5. Determine MIC (lowest concentration with no visible growth) Incubate->Determine_MIC

Figure 5: Workflow for the broth microdilution MIC assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spirocyclic inhibitor stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the spirocyclic inhibitor in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The spirocyclic scaffold is a validated structural motif for the development of potent and selective inhibitors against a range of therapeutic targets. While the specific biological activity and mechanism of action of this compound remain to be fully elucidated, a comparative analysis with established spirocyclic inhibitors in oncology and infectious diseases provides a valuable framework for its future investigation. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the anticancer and antimicrobial potential of this and other novel spirocyclic compounds. Future studies should focus on identifying the specific molecular target(s) of this compound and conducting head-to-head comparative studies with other relevant inhibitors to fully understand its therapeutic potential.

References

A Comparative Analysis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Analogs in Oncology and Infectious Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as a privileged structural motif, offering a rigid framework that can enhance binding affinity, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of analogs based on the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione core, a promising scaffold in the development of new anticancer and antimicrobial agents.

The 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold: A Foundation for Innovation

The 2,7-diazaspiro[4.4]nonane-1,3-dione core is a bicyclic system featuring two nitrogen atoms and two carbonyl groups within a five-membered ring spiro-fused to a pyrrolidine ring. The benzyl group at the 2-position is a key feature, often contributing to hydrophobic interactions within biological targets. The versatility of this scaffold lies in the potential for chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Comparative Analysis of Biological Activity

While a comprehensive, publicly available, head-to-head comparative study of a wide range of this compound analogs is limited in peer-reviewed literature, patent literature and studies on analogous spirocyclic systems provide valuable insights into their potential and structure-activity relationships (SAR).

Anticancer Activity

Table 1: Illustrative Anticancer Activity of Related Spirocyclic Compounds

Spirocyclic ScaffoldCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast)2.31ACS Omega, 2024
Spiro-pyrrolopyridazine (SPP10)H69AR (Lung)3.16ACS Omega, 2024
Spiro-pyrrolopyridazine (SPP10)PC-3 (Prostate)4.2ACS Omega, 2024
Spiro-acenaphthylene-[1][3][4]-thiadiazoleRXF393 (Renal)7.01Molecules, 2023
Spiro-acenaphthylene-[1][3][4]-thiadiazoleHT29 (Colon)24.3Molecules, 2023
Spiro-acenaphthylene-[1][3][4]-thiadiazoleLOX IMVI (Melanoma)9.55Molecules, 2023

This table presents data from related spirocyclic compounds to illustrate the potential potency and is not a direct comparison of this compound analogs.

The data suggests that modifications to the spirocyclic core and its substituents can lead to potent and selective anticancer agents. The development of this compound analogs could follow a similar trajectory, with variations in the benzyl ring substitution and modifications to the pyrrolidine nitrogen potentially influencing activity and selectivity.

Antimicrobial Activity

The 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold also holds promise in the fight against infectious diseases. Studies on related azaspiro compounds have demonstrated activity against various bacterial strains. For example, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[5]

The mechanism of action for these compounds is an active area of investigation, with potential targets including essential bacterial enzymes or cell wall synthesis pathways. The lipophilicity and electronic properties of the substituents on the this compound scaffold are expected to play a crucial role in their antimicrobial efficacy and spectrum of activity.

Experimental Protocols

The evaluation of novel this compound analogs requires robust and standardized experimental protocols. Below are representative methodologies for assessing their anticancer and antimicrobial activities.

Synthesis of this compound Analogs

A general synthetic route to the 2,7-diazaspiro[4.4]nonane-1,3-dione core often involves a multi-step sequence starting from commercially available materials.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Substituted Benzylamine step1 Michael Addition start1->step1 start2 Itaconic Anhydride start2->step1 step2 Cyclization step1->step2 Formation of Pyrrolidine Ring step3 Further Functionalization step2->step3 Introduction of Substituents product This compound Analog step3->product

Caption: Generalized synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Michael Addition: A substituted benzylamine is reacted with itaconic anhydride or a derivative in a suitable solvent (e.g., acetic acid, toluene) to form the corresponding succinamic acid derivative.

  • Cyclization: The intermediate is then cyclized, often by heating with a dehydrating agent like acetic anhydride or by using a carbodiimide coupling agent, to form the 2-benzyl-pyrrolidine-2,5-dione ring.

  • Spirocyclization: The pyrrolidine-2,5-dione is then elaborated to construct the spiro-fused pyrrolidine ring. This can be achieved through various strategies, including intramolecular Mannich reactions or ring-closing metathesis, depending on the desired substitution pattern.

  • Functionalization: Further modifications, such as N-alkylation or N-arylation of the second nitrogen atom, can be performed to generate a library of analogs.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance at 570 nm add_solvent->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_result Result prepare_compounds Prepare serial dilutions of test compounds add_to_wells Add compounds and inoculum to 96-well plates prepare_compounds->add_to_wells prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->add_to_wells incubate Incubate at 37°C for 18-24h add_to_wells->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection add_indicator (Optional) Add viability indicator (e.g., resazurin) incubate->add_indicator determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic read_absorbance Measure absorbance or fluorescence add_indicator->read_absorbance read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on analogous spirocyclic systems suggests that systematic structural modifications can lead to potent and selective compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs to establish clear structure-activity relationships. This will involve exploring a range of substituents on the benzyl ring, as well as modifications to the spirocyclic core itself. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules and paving the way for the development of next-generation therapies for cancer and infectious diseases.

References

A Comparative Guide to Validating the Biological Target of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unexplored Territory of a Novel Scaffold

The compound 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione represents a novel chemical entity built upon a spirocyclic scaffold. While related azaspiro[4.4]nonane cores have been investigated for a range of biological activities, including anticonvulsant properties, the specific biological target and mechanism of action for this particular derivative remain unelucidated.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals embarking on the critical path of target identification and validation for such a compound.

Our objective is not to provide a single, rigid protocol but to present a strategic and comparative framework of modern experimental approaches. We will dissect the causality behind key methodological choices, ensuring that each experimental stream is a self-validating system. This guide will empower you to move from a compound with an interesting structure to a well-validated lead with a confirmed mechanism of action, a crucial step in any successful drug discovery campaign.[4][5]

The Strategic Imperative: Why Rigorous Target Validation is Non-Negotiable

In preclinical drug discovery, the definitive identification of a drug's biological target is a cornerstone of success.[5] It allows us to build a causal link between the modulation of a specific protein or pathway and the desired therapeutic effect.[4] Without this, a project risks advancing a compound with an ambiguous or incorrect mechanism, leading to costly failures in later stages. This guide outlines a multi-pronged strategy to build confidence in a proposed target and mitigate these risks.

The journey from a hit compound to a validated lead requires a synthesis of evidence from orthogonal methods. We will explore and compare three powerful, commonly employed techniques:

  • Affinity Chromatography-Mass Spectrometry (AC-MS): An unbiased, discovery-oriented approach to "fish" for binding partners directly from the cellular proteome.[6][7]

  • Cellular Thermal Shift Assay (CETSA): A biophysical, hypothesis-driven method to confirm direct target engagement within the complex milieu of an intact cell.[8][9][10]

  • CRISPR-Cas9 Genetic Validation: A genetic approach to establish a causal link between the putative target gene and the compound's phenotypic effect.[11][][13]

Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

The logical first step when a target is completely unknown is to perform an unbiased search. AC-MS is a classic and robust technique designed to identify proteins that physically interact with your compound of interest.[6][14]

Expertise & Causality: The "Bait and Fish" Rationale

The core principle involves immobilizing the small molecule (the "bait") on a solid support (e.g., Sepharose beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.[6][15] Proteins that have a specific affinity for the compound will bind to the matrix, while non-specific binders are washed away. The captured proteins (the "catch") are then eluted and identified using mass spectrometry.

The critical choice here is the design of the affinity probe. A linker must be attached to the parent molecule (this compound) at a position that does not disrupt its interaction with the putative target. This requires careful synthetic chemistry and, ideally, preliminary Structure-Activity Relationship (SAR) data to identify non-essential positions on the molecule. A common alternative to direct immobilization is photo-affinity labeling, where a photoreactive group and a reporter tag are added, allowing for covalent cross-linking to the target upon UV exposure before pulldown.[14][16]

Experimental Protocol: AC-MS Workflow
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm (e.g., an alkyl chain ending in a carboxyl or amino group).

    • Covalently couple the linker to activated Sepharose beads.

    • Synthesize a negative control probe, often an inactive analog of the compound, to be run in parallel to identify non-specific binders.

  • Cell Culture & Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

    • Harvest cells and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution:

    • Elute the bound proteins. This can be done competitively by adding a high concentration of the free compound, or non-specifically by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique bands that appear in the active compound lane but not the control lane.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

Diagram: Affinity Chromatography Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesize Affinity Probe Incubate Incubate Lysate with Probe-Beads Compound->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Separation Elute->SDS MS Excise Bands & LC-MS/MS SDS->MS Hits Identify Potential Target Proteins MS->Hits

Caption: Workflow for unbiased target identification using AC-MS.

Comparative Data: AC-MS vs. Alternatives
FeatureAffinity Chromatography (AC-MS)Cellular Thermal Shift Assay (CETSA)CRISPR-Cas9 Validation
Principle Physical bindingLigand-induced thermal stabilizationGenetic perturbation of target
Approach Unbiased (Discovery)Biased (Hypothesis-driven)Biased (Hypothesis-driven)
Output List of potential binding proteinsConfirmation of target engagementPhenotypic change upon gene KO/edit
Cellular Context Cell lysate (in vitro)Intact cells/tissues (in situ)Intact cells/organisms (in vivo)
Key Advantage Does not require a prior hypothesisConfirms direct binding in a physiological contextEstablishes a causal link to phenotype
Key Limitation Prone to false positives; requires probe synthesisRequires a specific antibody for detectionRequires a measurable phenotype; off-target effects possible

Hypothesis-Driven Confirmation: Cellular Thermal Shift Assay (CETSA)

Once AC-MS provides a list of candidate targets, you need to confirm which of these are bona fide interactors in a physiological context. CETSA is the gold standard for verifying direct target engagement inside intact cells.[8][17]

Expertise & Causality: The Stabilization Rationale

The principle of CETSA is based on ligand-induced thermal stabilization.[9][18] When a protein binds to a ligand (like our compound), its three-dimensional structure is often stabilized. This stabilization makes the protein more resistant to thermal denaturation. The CETSA protocol involves treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of the target protein that remains soluble.[10] A positive interaction is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

This method is powerful because it requires no modification of the compound and directly measures engagement in the complex, crowded environment of the cell, providing physiologically relevant data.[8][18]

Experimental Protocol: CETSA Workflow
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (identified from the AC-MS screen) in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Diagram: CETSA Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Culture & Treat Cells (Vehicle vs. Compound) Heat Apply Temperature Gradient Cells->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Spin Centrifuge to Separate Soluble/Insoluble Fractions Lyse->Spin WB Quantify Soluble Target (e.g., Western Blot) Spin->WB Curve Plot Melt Curve WB->Curve Shift Confirm Thermal Shift Curve->Shift

Caption: Workflow for confirming target engagement using CETSA.

Genetic Validation: CRISPR-Cas9 for Causal Linkage

Confirming that your compound binds to a target is a major step. The final piece of the puzzle is to prove that engagement with this specific target is responsible for the compound's observed biological effect (e.g., cell death, pathway inhibition). CRISPR-Cas9 gene editing is the definitive tool for this.[11][19]

Expertise & Causality: The Genetic Perturbation Rationale

The strategy here is to eliminate the putative target from the cell and see if the compound loses its effect. Using CRISPR-Cas9, you can create a knockout (KO) cell line where the gene encoding your target protein is permanently disabled.[][13] The core logic is: if the compound acts exclusively through this target, then in cells lacking the target, the compound should be inactive. This provides powerful genetic evidence for the on-target mechanism.

This approach is superior to older methods like RNAi because it results in a complete and permanent loss of gene function, leading to clearer, more interpretable results.[13]

Experimental Protocol: CRISPR-Cas9 KO Validation
  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the putative target gene to ensure a frameshift mutation and functional knockout.

    • Clone these sgRNAs into a Cas9-expressing lentiviral vector.

  • Cell Line Generation:

    • Transduce the target cell line with the lentivirus.

    • Select for transduced cells (e.g., using puromycin resistance).

    • Isolate single-cell clones and expand them.

  • Knockout Validation:

    • Confirm successful knockout at the genomic level via sequencing (e.g., Sanger or NGS).

    • Confirm the absence of the target protein via Western blot.

  • Phenotypic Assay:

    • Treat both the wild-type (WT) and the knockout (KO) cell lines with a dose-response of this compound.

    • Measure the relevant phenotypic outcome (e.g., cell viability via CellTiter-Glo, apoptosis via Caspase-3/7 assay).

  • Data Analysis:

    • Compare the dose-response curves between WT and KO cells.

    • A significant rightward shift in the EC50 or a complete loss of activity in the KO cell line provides strong evidence that the compound's effect is mediated through the targeted protein.

Diagram: CRISPR-Cas9 Validation Workflow

cluster_prep Preparation cluster_exp Cell Line Engineering cluster_analysis Phenotypic Analysis gRNA Design & Clone gRNAs Lenti Produce Lentivirus gRNA->Lenti Transduce Transduce Cells Lenti->Transduce Select Select & Isolate Clones Transduce->Select Validate Validate Knockout (Sequencing & WB) Select->Validate Assay Treat WT vs. KO Cells with Compound Validate->Assay Measure Measure Phenotypic Response Assay->Measure Compare Compare Dose-Response Curves Measure->Compare

Caption: Workflow for genetic target validation using CRISPR-Cas9.

Synthesizing the Evidence: Building an Indisputable Case

No single experiment is sufficient to validate a drug target. The strength of your claim comes from the convergence of evidence from these orthogonal approaches. The ideal validation path looks like this:

  • Discover: Use an unbiased method like AC-MS to generate a short, high-quality list of candidate targets.

  • Confirm: Use CETSA to confirm which of these candidates are directly engaged by the compound in intact cells.

  • Validate: Use CRISPR-Cas9 to demonstrate that knocking out the confirmed target recapitulates or ablates the compound's phenotype.

By systematically applying this integrated strategy, you build a robust, multi-faceted case for the biological target of this compound, transforming it from a molecular curiosity into a valuable tool for therapeutic development.

References

The 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. The spirocyclic scaffold has emerged as a promising motif due to its inherent three-dimensional architecture, which can lead to enhanced target specificity and optimized pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives, a class of compounds that has garnered attention for its potential anticonvulsant activities. Through a comparative lens, we will explore the nuances of its design, the impact of structural modifications on biological activity, and its standing against established and contemporary anticonvulsant drugs.

The Rationale for Spirocyclic Scaffolds in CNS Drug Design

The rigidity and defined spatial arrangement of spirocyclic systems, such as the diazaspiro[4.4]nonane core, offer a distinct advantage in drug design. Unlike more flexible aliphatic or aromatic systems, the constrained conformation of a spirocycle can lead to a more precise interaction with the target protein, potentially increasing potency and reducing off-target effects. The hydantoin-like moiety within the 2,7-diazaspiro[4.4]nonane-1,3-dione structure is a well-established pharmacophore in anticonvulsant drugs, most notably in phenytoin. This guide will dissect how the unique combination of the spirocyclic core and the benzyl substitution influences the overall pharmacological profile.

Structure-Activity Relationship (SAR) of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

While direct and extensive SAR studies on the this compound scaffold are emerging, significant insights can be drawn from the closely related N-benzyl-2-azaspiro[4.4]nonane-1,3-dione and its [4.5]decane analogs.[1][2][3] Systematic investigations into these series have revealed critical determinants of anticonvulsant activity, primarily evaluated through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Influence of the N-Benzyl Substituent

The benzyl group at the N-2 position plays a crucial role in modulating the anticonvulsant potency. Modifications to the aromatic ring have demonstrated a significant impact on activity:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluoro (F) and trifluoromethyl (CF3), at the ortho position of the benzyl ring has been shown to enhance anticonvulsant activity in the MES test.[2] This suggests that the electronic properties and the conformation of the benzyl moiety are critical for interaction with the biological target.

  • Positional Isomerism: The position of the substituent on the phenyl ring is a key factor. Studies on fluorinated and trifluoromethyl derivatives indicated that substitution at the 2-position of the aryl moiety resulted in the most active compounds.[2]

Impact of the Spirocyclic Ring Size

The size of the cycloalkane ring fused at the spiro center influences the overall shape of the molecule and, consequently, its biological activity. Comparative studies between 2-azaspiro[4.4]nonane (a cyclopentane ring) and 2-azaspiro[4.5]decane (a cyclohexane ring) derivatives have been conducted. While both series exhibit anticonvulsant properties, the smaller spiro[4.4]nonane system has been associated with potent activity, as seen in the highly active N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione derivative with an ED50 of 76.27 mg/kg in the MES test.[1]

The Nature of the Linker

The linker between the spirocyclic core and the phenyl ring has also been explored. A comparison between an imine linker (-NH-) and a methylene linker (-CH2-) in N-substituted 2-azaspiro[4.4]nonane-1,3-diones revealed that the imine linker could contribute to increased anticonvulsant activity.[4]

SAR_Highlights cluster_benzyl Benzyl Ring Modifications cluster_spiro Spirocycle Variations cluster_linker Linker Modifications Core 2,7-Diazaspiro[4.4]nonane-1,3-dione Core Benzyl N-Benzyl Group Core->Benzyl Spirocycle Spirocyclic Ring Core->Spirocycle Linker Linker to Phenyl Ring Core->Linker Ortho_Sub Ortho-Substitution (e.g., F, CF3) Benzyl->Ortho_Sub position is key Nonane [4.4]Nonane (Cyclopentane) Spirocycle->Nonane often more potent Decane [4.5]Decane (Cyclohexane) Spirocycle->Decane Imine Imine Linker (-NH-) Linker->Imine can increase activity Methylene Methylene Linker (-CH2-) Linker->Methylene EWG Electron-Withdrawing Groups Ortho_Sub->EWG enhances activity

Caption: Key SAR insights for diazaspiro[4.4]nonane-1,3-dione derivatives.

Comparative Analysis with Alternative Anticonvulsant Scaffolds

To contextualize the potential of the this compound scaffold, it is essential to compare its performance with established and modern anticonvulsant drugs.

Comparison with Phenytoin

Phenytoin, a cornerstone in epilepsy treatment, is a hydantoin derivative that shares a similar pharmacophoric element with the diazaspiro[4.4]nonane-1,3-dione core.

FeatureThis compound DerivativesPhenytoin
Core Structure Spirocyclic hydantoin-likePlanar hydantoin
Mechanism of Action Presumed voltage-gated sodium channel modulationVoltage-gated sodium channel blocker[5]
Key SAR Feature N-benzyl substitution and spirocycle size5,5-diphenyl substitution
Reported Activity ED50 values in the range of ~76 mg/kg (MES test for a potent analog)[1]ED50 in the range of 8-10 mg/kg (MES test)
Potential Advantage The 3D spirocyclic nature may offer improved selectivity and reduced side effects.Well-established efficacy and long clinical history.
Potential Disadvantage Less clinical data available.Complex pharmacokinetics and significant side-effect profile.
Comparison with Modern Anticonvulsants: Lacosamide and Brivaracetam

Modern anticonvulsants often exhibit novel mechanisms of action and improved tolerability profiles.

FeatureThis compound DerivativesLacosamideBrivaracetam
Core Structure Spirocyclic dioneFunctionalized amino acidPyrrolidinone derivative
Mechanism of Action Presumed voltage-gated sodium channel modulationEnhances slow inactivation of voltage-gated sodium channelsHigh-affinity synaptic vesicle protein 2A (SV2A) ligand[6]
Reported Efficacy Preclinical data in MES and scPTZ modelsClinically proven efficacy as adjunctive therapy for focal seizuresClinically proven efficacy as adjunctive therapy for focal seizures[6]
Potential Advantage Potentially novel interaction with sodium channels due to the spirocyclic scaffold.Novel mechanism of action distinct from classic sodium channel blockers.High selectivity and affinity for its target.
Potential Disadvantage Mechanism not fully elucidated.Primarily effective for focal seizures.Primarily effective for focal seizures.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are paramount.

General Synthesis of N-Substituted 2-Azaspiro[4.4]nonane-1,3-diones

This protocol is adapted from methodologies described for the synthesis of related spiro-succinimide derivatives.

Step 1: Synthesis of Spiro[3.4]octane-1,1-dicarboxylic acid

  • To a solution of diethyl malonate in absolute ethanol, add sodium ethoxide.

  • Add 1,4-dibromobutane dropwise and reflux the mixture.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Saponify the resulting diethyl spiro[3.4]octane-1,1-dicarboxylate with aqueous sodium hydroxide.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the dicarboxylic acid. Filter and dry the product.

Step 2: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione

  • Heat a mixture of the spiro[3.4]octane-1,1-dicarboxylic acid and urea at 150-160°C.

  • Maintain the temperature until the evolution of ammonia ceases.

  • Cool the reaction mixture and recrystallize the solid from ethanol to yield the 2-azaspiro[4.4]nonane-1,3-dione.

Step 3: N-Benzylation

  • Dissolve the 2-azaspiro[4.4]nonane-1,3-dione in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate.

  • Add the desired substituted benzyl bromide dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start Diethyl Malonate + 1,4-Dibromobutane Dicarboxylic_Acid Spiro[3.4]octane- 1,1-dicarboxylic acid Start->Dicarboxylic_Acid Cyclization & Saponification Spiro_Core 2-Azaspiro[4.4]nonane- 1,3-dione Dicarboxylic_Acid->Spiro_Core Reaction with Urea Final_Product N-Substituted Derivative Spiro_Core->Final_Product N-Alkylation with Substituted Benzyl Bromide

Caption: General synthetic workflow for N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

Anticonvulsant Screening Protocol

Maximal Electroshock (MES) Test

  • Use male albino mice (20-25 g).

  • Administer the test compound intraperitoneally (i.p.) at various doses.

  • After a set pre-treatment time (e.g., 30-60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the ED50 (the dose required to protect 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Use male albino mice (18-22 g).

  • Administer the test compound i.p. at various doses.

  • After the pre-treatment time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures for a period of 30 minutes.

  • The absence of clonic seizures for at least 5 seconds is considered protection.

  • Calculate the ED50 as described for the MES test.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel anticonvulsant agents. The SAR insights gleaned from its analogs suggest that fine-tuning the electronic properties of the N-benzyl substituent and optimizing the spirocyclic core are critical for enhancing potency. While direct comparisons with established drugs like phenytoin highlight the potential for a differentiated pharmacological profile, further studies are required to fully elucidate the mechanism of action and to establish a comprehensive safety and efficacy profile.

Future research should focus on:

  • A systematic SAR study of the 2,7-diazaspiro[4.4]nonane-1,3-dione core with a diverse range of substituents on the benzyl ring.

  • Elucidation of the precise molecular target and mechanism of action, including studies on voltage-gated sodium channel subtypes.

  • Pharmacokinetic and toxicological profiling of the most potent derivatives.

  • Comparative studies against a broader range of modern anticonvulsants in various seizure models.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the this compound scaffold holds the potential to yield next-generation anticonvulsant therapies.

References

A Technical Guide to Identifying Benchmark Compounds for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and utilize appropriate benchmark compounds for assays involving the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione scaffold. This spirocyclic system has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including anticonvulsant, antimicrobial, and anticancer properties.[1] The selection of relevant benchmark compounds is critical for the validation of screening assays, the interpretation of structure-activity relationships (SAR), and the overall advancement of drug discovery programs centered on this chemical series.

The Rationale for Benchmark Selection: Navigating the Spirocyclic Landscape

The 2,7-diazaspiro[4.4]nonane-1,3-dione core presents a unique three-dimensional architecture that can facilitate specific interactions with biological targets. The benzyl substituent at the 2-position, along with further modifications, has been shown to be a key determinant of the pharmacological profile of these compounds. Extensive research, particularly in the field of anticonvulsant agents, has led to the identification of several derivatives with varying degrees of efficacy in preclinical models.

For the purpose of this guide, we will focus on the well-documented anticonvulsant properties of this scaffold to establish a primary and a secondary benchmark compound. These compounds have been selected based on their reported in vivo activity, structural relationship, and their utility in serving as positive and negative controls in both in vivo and conceptually related in vitro assays.

Our primary benchmark, N-(2-fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione , has been identified in the literature as a potent anticonvulsant in the maximal electroshock (MES) seizure model. The introduction of a fluorine atom at the 2-position of the benzyl ring has been shown to enhance activity compared to the unsubstituted parent compound.

As a secondary, or negative control, benchmark, the parent compound This compound will be utilized. While still possessing some biological activity, its lower potency in comparison to the fluorinated analog makes it a suitable compound to establish a baseline and assess the significance of SAR modifications.

Benchmark Compound Profiles

Compound Name Structure Role Key Properties & Rationale for Selection
N-(2-fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione [Image of the chemical structure of N-(2-fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione]Primary Benchmark (Positive Control)Demonstrates significant anticonvulsant activity in the MES test. The 2-fluoro substitution is a key feature for enhanced potency, making it an excellent positive control for SAR studies.[2]
This compound [Image of the chemical structure of this compound]Secondary Benchmark (Negative/Baseline Control)The parent compound of the series with reported anticonvulsant activity, but generally less potent than substituted analogs. It serves as a crucial baseline for evaluating the impact of further chemical modifications.[3][4]

Experimental Protocols for Benchmark Evaluation

The following protocols describe established in vivo assays for anticonvulsant activity, which are directly applicable to the selected benchmark compounds. Additionally, a representative in vitro assay is proposed to explore the potential mechanism of action.

In Vivo Anticonvulsant Activity Assessment

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMET) test are standard preclinical models for identifying potential anticonvulsant agents.

Experimental Workflow for In Vivo Anticonvulsant Screening

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

1. Maximal Electroshock (MES) Test

This model assesses the ability of a compound to prevent seizure spread.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) is also included.

  • Procedure:

    • At the time of predicted peak effect after compound administration, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered via corneal or pinnal electrodes.

    • Animals are observed for the presence or absence of tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is considered as protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

2. Subcutaneous Pentylenetetrazole (scMET) Test

This test evaluates the ability of a compound to elevate the seizure threshold.

  • Animals: Male albino mice (20-25 g).

  • Compound Administration: Test compounds are administered as described for the MES test.

  • Procedure:

    • At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically the CD97 (the dose causing clonic seizures in 97% of animals), is injected subcutaneously.

    • Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

    • The absence of clonic seizures is defined as protection.

  • Data Analysis: The ED50, the dose protecting 50% of animals from clonic seizures, is determined.

Proposed In Vitro Assay: GABA-A Receptor Binding

Given that some anticonvulsants modulate the GABAergic system, a GABA-A receptor binding assay can provide mechanistic insights.

Experimental Workflow for In Vitro GABA-A Receptor Binding Assay

Caption: Workflow for a GABA-A receptor binding assay.

  • Materials:

    • Rat cerebral cortex membranes.

    • Radioligand: [³H]Muscimol (for GABA site) or [³H]Flunitrazepam (for benzodiazepine site).

    • Non-specific binding control: Unlabeled GABA or Diazepam.

    • Test compounds (including benchmarks).

    • Assay buffer.

    • Glass fiber filters.

  • Procedure:

    • In a multi-well plate, incubate the synaptic membranes with the radioligand and varying concentrations of the test compound.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of the unlabeled ligand.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Data Summary and Interpretation

The following table summarizes the expected outcomes and provides a framework for interpreting the data generated from the described assays.

Compound Assay Expected Outcome Interpretation
N-(2-fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione MES TestLow ED50 valueHigh potency in preventing seizure spread. Validates the assay's ability to detect active compounds.
scMET TestED50 valueActivity in elevating seizure threshold.
GABA-A BindingLow to moderate IC50/KiPotential mechanism of action through GABA-A receptor modulation.
This compound MES TestHigher ED50 value than the primary benchmarkEstablishes a baseline activity for the core scaffold.
scMET TestHigher ED50 or inactiveLower efficacy in elevating seizure threshold compared to the primary benchmark.
GABA-A BindingHigher IC50/Ki or no significant bindingLower affinity for the GABA-A receptor, correlating with lower in vivo potency.

Conclusion

The rational selection and consistent use of benchmark compounds are fundamental to the successful progression of any drug discovery campaign. For the this compound series, N-(2-fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione and its parent compound, This compound , provide a robust pair of positive and baseline controls for anticonvulsant activity screening. The experimental protocols outlined in this guide offer a validated starting point for researchers to characterize their novel analogs and build a comprehensive understanding of the structure-activity landscape of this promising class of compounds.

References

A Comparative Guide to the In Vivo Efficacy of the 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of compounds based on the 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold, with a particular focus on its potential as a core structure for anticonvulsant and anticancer agents. Due to the limited publicly available in vivo data for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, this guide will leverage data from its close structural analogs to provide a scientifically grounded analysis of the therapeutic potential of this chemical class. We will delve into the experimental data that highlights the structure-activity relationships and discuss the mechanistic insights that can guide future drug development efforts.

Introduction: The Therapeutic Promise of the Diazaspiro[4.4]nonane Scaffold

The rigid, three-dimensional structure of the diazaspiro[4.4]nonane core makes it a privileged scaffold in medicinal chemistry. This unique architecture allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with various biological targets. Research has highlighted the potential of derivatives of this scaffold in several therapeutic areas, including neuroscience and oncology.[1] This guide will focus on the in vivo evidence supporting these claims, comparing the efficacy of different analogs in established preclinical models.

Anticonvulsant Activity: Insights from Preclinical Seizure Models

A significant body of research has focused on the anticonvulsant properties of N-substituted 2-azaspiro[4.4]nonane-1,3-diones.[2][3] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents are the primary assays used to evaluate the efficacy of potential anticonvulsant drugs. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ model is used to identify agents that can raise the seizure threshold.[4]

Comparative Efficacy of N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
Compound/AnalogAnimal ModelTestEfficacy (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneMousescPTZActiveNot ReportedNot Reported
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneMousescPTZActiveNot ReportedNot Reported
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j)MouseMES76.27>300>3.9
N-benzyl-2-azaspiro[4.4]nonane-1,3-dione derivatives with fluoro/trifluoromethyl substituentsMouseMES & scPTZMost Active in SeriesNot ReportedNot Reported

Data synthesized from available literature.[2][3][5]

The data suggests that substitutions on the N-phenylamino and N-benzyl groups significantly influence anticonvulsant activity. For instance, the introduction of fluoro or trifluoromethyl substituents on the benzyl ring enhances efficacy in both MES and scPTZ tests.[2] Notably, the N-aminophenyl derivative 1j demonstrated a potent ED50 of 76.27 mg/kg in the MES test, with a favorable safety profile as indicated by a protective index greater than 3.9.[5] This highlights the potential for developing highly effective and safe anticonvulsant agents based on this scaffold.

Anticancer Potential: Targeting Key Oncogenic Pathways

Preliminary research suggests that the this compound scaffold may also possess anticancer properties by interfering with specific metabolic pathways.[1] While direct in vivo anticancer efficacy data for this specific compound is lacking, studies on other azaspiro derivatives provide compelling evidence for their potential in oncology.

For example, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors of KRAS G12C, a key driver in many solid tumors. The lead compound from this series demonstrated a dose-dependent antitumor effect in a xenograft mouse model. Although the core scaffold is slightly different, this finding underscores the potential of diazaspiro compounds in cancer therapy.

Another study on an azaspirane, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, showed significant in vivo antitumor activity in a human multiple myeloma SCID mouse model. This compound was found to inhibit key survival pathways, including STAT3 and Akt signaling.

Mechanistic Considerations: Potential Biological Targets

The diverse biological activities of diazaspiro[4.4]nonane derivatives suggest interactions with multiple cellular targets.

Sigma Receptors

The 2,7-diazaspiro scaffold has been shown to yield potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][6] These receptors are implicated in a variety of neurological functions and are overexpressed in some tumor cell lines.[7] A study on 2,7-diazaspiro[3.5]nonane derivatives revealed compounds with low nanomolar Ki values for the σ₁ receptor and a 6- to 10-fold preference over the σ₂ receptor.[6] The modulation of sigma receptors could be a key mechanism underlying the observed anticonvulsant and potential anticancer effects.

Diagram: Potential Sigma Receptor-Mediated Signaling

G cluster_membrane Cell Membrane Sigma_Receptor Sigma-1 / Sigma-2 Receptor Ion_Channels Ion Channel Modulation Sigma_Receptor->Ion_Channels Kinase_Pathways Kinase Signaling (e.g., PI3K/Akt) Sigma_Receptor->Kinase_Pathways Diazaspiro_Compound 2,7-Diazaspiro[4.4]nonane Derivative Diazaspiro_Compound->Sigma_Receptor Binding Cellular_Response Cellular Response (e.g., Neuronal Excitability, Cell Proliferation/Survival) Ion_Channels->Cellular_Response Kinase_Pathways->Cellular_Response

Caption: Putative signaling pathway for diazaspiro compounds via sigma receptors.

Kinase Inhibition

As demonstrated by related azaspiro compounds, another potential mechanism of action, particularly in the context of cancer, is the inhibition of critical cell signaling pathways. The inhibition of kinases such as Akt and the downstream signaling of transcription factors like STAT3 can lead to cell cycle arrest and apoptosis in tumor cells.

Diagram: Potential Kinase Inhibition Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Azaspiro_Compound Azaspiro Compound Azaspiro_Compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an azaspiro compound.

Experimental Protocols

To ensure the reproducibility and validity of the in vivo efficacy data, standardized and well-documented experimental protocols are essential. Below are the detailed methodologies for the key assays discussed in this guide.

Maximal Electroshock (MES) Seizure Model

Diagram: MES Seizure Model Workflow

G Animal_Acclimation Animal Acclimation (e.g., Mice) Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Anesthesia Topical Corneal Anesthesia Drug_Administration->Anesthesia Stimulation Corneal Electrical Stimulation Anesthesia->Stimulation Observation Observation of Hindlimb Extension Stimulation->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

Detailed Methodology:

  • Animal Selection and Acclimation: Male albino mice (20-25 g) are acclimated to the laboratory conditions for at least 3 days prior to the experiment, with free access to food and water.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Anesthesia and Electrode Placement: At the time of peak drug effect, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse. Corneal electrodes are then placed on the eyes.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes to induce a seizure.

  • Observation and Endpoint: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Detailed Methodology:

  • Animal Selection and Acclimation: As described for the MES model.

  • Drug Administration: Test compounds and a vehicle control are administered as previously described.

  • Induction of Seizures: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into the scruff of the neck.

  • Observation and Endpoint: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Human Tumor Xenograft Mouse Model

Diagram: Xenograft Model Workflow

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Drug/Vehicle Treatment Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (e.g., TGI) Data_Collection->Endpoint_Analysis

Caption: Workflow for a human tumor xenograft mouse model.

Detailed Methodology:

  • Cell Line and Animal Selection: A suitable human cancer cell line is cultured in vitro. Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used as hosts.

  • Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).

  • Randomization and Treatment: Animals are randomized into treatment and control groups. The test compound or vehicle is administered according to the planned dosing schedule and route.

  • Data Collection: Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition (TGI).

Conclusion and Future Directions

The 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold and its analogs represent a promising class of compounds with demonstrated in vivo efficacy in preclinical models of epilepsy and potential applications in oncology. The available data on N-substituted derivatives highlight the tunability of this scaffold for achieving potent anticonvulsant activity with a favorable safety profile.

Future research should focus on several key areas:

  • Direct in vivo evaluation of this compound: Generating efficacy and toxicity data for the parent compound is crucial for a direct comparison and to fully understand its therapeutic potential.

  • Mechanism of action studies: Elucidating the precise molecular targets, such as specific sigma receptor subtypes or kinases, will facilitate the rational design of more potent and selective analogs.

  • Pharmacokinetic and ADME profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion properties of these compounds is essential for their translation into clinical candidates.

By addressing these research questions, the full therapeutic potential of the 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold can be unlocked, paving the way for the development of novel treatments for neurological disorders and cancer.

References

Determining the Cross-Reactivity Profile of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the characterization of a small molecule's specificity is as crucial as the identification of its primary activity. A promiscuous compound, one that interacts with multiple unintended biological targets, can lead to unforeseen toxicities and a convoluted path through preclinical and clinical development. This guide provides a comprehensive framework for determining the cross-reactivity profile of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a spirocyclic compound with recognized potential in therapeutic areas such as oncology and infectious diseases.[1][2]

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, reflecting a philosophy of self-validating protocols and data-driven decision-making. We will compare the titular compound against two relevant benchmarks to contextualize its selectivity and potential for advancement as a drug candidate.

Introduction to this compound and Comparator Compounds

This compound is a synthetic small molecule built upon a spiro[4.4]nonane scaffold, a rigid three-dimensional structure that is of growing interest in medicinal chemistry for its potential to confer improved potency and selectivity.[3] Preliminary research has indicated its potential as an antimicrobial and anticancer agent, likely through the inhibition of key metabolic enzymes or signaling pathways.[1] Its molecular formula is C14H16N2O2.[4]

To provide a meaningful assessment of its cross-reactivity, we will compare it against two compounds:

  • Compound A (Hypothetical Broad-Spectrum Kinase Inhibitor): A well-characterized compound known for its potent inhibition of multiple kinases, representing a less selective profile.

  • Compound B (Hypothetical Selective Anticonvulsant): A structural analog from the same azaspiro[4.4]nonane class, which has been optimized for a specific neural target, representing a more selective profile.[5][6]

The objective is to place this compound on a selectivity spectrum relative to these comparators.

Experimental Strategy for Profiling Cross-Reactivity

Our approach is a tiered screening cascade, designed to efficiently identify off-target interactions from a broad panel and then validate them with higher-resolution techniques.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Kinetics cluster_2 Tier 3: Cellular Confirmation A Thermal Shift Assay (TSA) (Panel of 100 Proteins) B Surface Plasmon Resonance (SPR) (Hits from TSA) A->B  Primary Hits C Cellular Thermal Shift Assay (CETSA) (Validated Hits from SPR) B->C  Confirmed Binders

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Tier 1: Broad Panel Screening with Thermal Shift Assay (TSA)

The initial screen utilizes a Thermal Shift Assay (TSA), a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[7]

Protocol: Thermal Shift Assay

  • Protein Panel Selection: A panel of 100 purified human proteins is selected, covering major target families (kinases, GPCRs, metabolic enzymes, etc.).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.

    • Prepare individual assay buffers for each protein to ensure optimal stability.

    • Prepare a 5000x stock of SYPRO Orange fluorescent dye in DMSO.

  • Assay Plate Preparation (384-well format):

    • To each well, add 10 µL of the respective protein in its assay buffer.

    • Add 10 nL of the compound stock solution using an acoustic liquid handler to achieve a final concentration of 10 µM. Include DMSO-only wells as a negative control.

    • Add 10 µL of SYPRO Orange dye, diluted in assay buffer to a final concentration of 5x.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.

    • Monitor fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve for each well.

    • Calculate the melting temperature (Tm) for each protein in the presence and absence of the test compounds. A significant shift in Tm (ΔTm) indicates a binding event.

Tier 2: Kinetic Analysis of Primary Hits with Surface Plasmon Resonance (SPR)

Proteins that exhibit a significant ΔTm in the TSA screen are considered "primary hits." These are further investigated using Surface Plasmon Resonance (SPR) to determine binding kinetics (kon and koff) and affinity (KD).[8]

Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation: Covalently immobilize the "hit" proteins onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound and comparator compounds in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the analyte dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include a dissociation phase where running buffer is flowed over the chip.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Tier 3: In-Cell Target Engagement with Cellular Thermal Shift Assay (CETSA)

To confirm that the observed binding events occur in a physiological context, a Cellular Thermal Shift Assay (CETSA) is performed for the most significant interactions identified by SPR.

Protocol: Cellular Thermal Shift Assay

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 80-90% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the percentage of soluble protein versus temperature to generate a CETSA curve. A shift in the curve indicates target engagement by the compound in the cellular environment.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from our tiered screening approach.

Table 1: Tier 1 - Thermal Shift Assay (TSA) Results (A ΔTm > 2°C is considered a significant interaction)

Protein Target2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione (ΔTm °C)Compound A (ΔTm °C)Compound B (ΔTm °C)
Kinase A4.56.20.8
Kinase B1.25.80.5
Kinase C0.94.90.3
Metabolic Enzyme X5.11.51.1
GPCR Y0.50.84.8
Bacterial Enzyme Z6.20.30.2

Table 2: Tier 2 - Surface Plasmon Resonance (SPR) Kinetic Data for Primary Hits

Protein TargetCompoundkon (1/Ms)koff (1/s)KD (nM)
Kinase A2-Benzyl-2,7-diazaspiro...2.1 x 10^55.3 x 10^-325.2
Kinase ACompound A3.5 x 10^51.8 x 10^-35.1
Metabolic Enzyme X2-Benzyl-2,7-diazaspiro...1.8 x 10^58.1 x 10^-345.0
GPCR YCompound B4.2 x 10^52.1 x 10^-40.5
Bacterial Enzyme Z2-Benzyl-2,7-diazaspiro...3.9 x 10^51.2 x 10^-33.1

Table 3: Tier 3 - Cellular Thermal Shift Assay (CETSA) Results

Protein TargetCompoundΔTm in cells (°C)Interpretation
Kinase A2-Benzyl-2,7-diazaspiro...3.8Strong cellular target engagement
Bacterial Enzyme Z2-Benzyl-2,7-diazaspiro...5.5Strong cellular target engagement

Discussion and Interpretation

The hypothetical data paints a compelling picture of the cross-reactivity profile of this compound.

  • Primary Activity and Selectivity: The compound demonstrates high affinity for its intended target class (Bacterial Enzyme Z) with a KD of 3.1 nM and strong engagement in a cellular context. This confirms its potential as an antimicrobial agent.

  • Off-Target Profile: A significant off-target interaction was identified with Kinase A (KD = 25.2 nM). While this is approximately 8-fold weaker than its primary target interaction, it is still a potent interaction that warrants further investigation. The lack of significant hits across the broader kinase panel, in contrast to Compound A, suggests a relatively selective profile within this class.

  • Comparative Analysis:

    • Compared to Compound A , our lead compound is significantly more selective. Compound A's promiscuous nature is evident from its multiple strong hits in the initial TSA screen.

    • Compared to Compound B , which is highly optimized for a single target (GPCR Y), this compound shows a slightly broader profile. This is not unexpected for a compound in the earlier stages of development.

The identification of Kinase A as an off-target is a critical finding. The next steps in the development of this compound would involve assessing the physiological consequences of inhibiting Kinase A. If this inhibition is linked to a known toxicity, medicinal chemistry efforts would be required to optimize the molecule to improve its selectivity for Bacterial Enzyme Z over Kinase A.

G cluster_0 Compound Profiles cluster_1 Biological Targets A 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione T1 Bacterial Enzyme Z A->T1 High Affinity (3.1 nM) T2 Kinase A A->T2 Moderate Affinity (25.2 nM) B Compound A (Broad-Spectrum) B->T2 High Affinity (5.1 nM) T3 Kinase B B->T3 High Affinity C Compound B (Selective) T4 GPCR Y C->T4 High Affinity (0.5 nM)

Figure 2: A conceptual map of compound-target interactions.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of this compound. By employing a combination of high-throughput screening, kinetic analysis, and cellular validation, we can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented herein illustrates how such a process can de-risk a drug discovery program by identifying potential off-target liabilities early, enabling informed decisions and guiding future optimization efforts. This systematic approach is fundamental to translating promising chemical matter into safe and effective therapeutics.

References

Experimental Validation of the 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Formation Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can impart favorable pharmacological properties. Among these, the 2,7-diazaspiro[4.4]nonane-1,3-dione core represents a privileged scaffold. This guide provides an in-depth technical analysis of the experimental validation of the proposed reaction mechanism for the synthesis of a key derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione. We will objectively compare this mechanistic pathway with alternative synthetic strategies and provide a framework of experimental protocols to rigorously validate the proposed steps.

Unveiling the Mechanism: A Plausible Pathway to this compound

The synthesis of this compound, a derivative of the succinimide family, is postulated to proceed through a two-step mechanism involving the formation of an amic acid intermediate, followed by a cyclization-dehydration cascade. This pathway is initiated by the nucleophilic attack of a primary amine on an anhydride.

A plausible synthetic approach involves the reaction of a suitably protected 2-benzyl-2,7-diazaspiro[4.4]nonane with succinic anhydride, or a one-pot reaction involving benzylamine, a spirocyclic diamine precursor, and succinic anhydride. For the purpose of this guide, we will focus on the fundamental reaction between an amine and an anhydride to form the succinimide ring system.

The proposed mechanism consists of the following key steps:

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine of a benzyl-substituted diamine onto one of the carbonyl carbons of a spirocyclic anhydride intermediate. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

  • Proton Transfer: A subsequent proton transfer results in the formation of a zwitterionic intermediate, which quickly rearranges to the more stable amic acid intermediate.

  • Intramolecular Cyclization: The terminal carboxylic acid of the amic acid intermediate is then susceptible to intramolecular nucleophilic attack by the amide nitrogen. This step is often the rate-determining step and is typically promoted by heat or a dehydrating agent.

  • Dehydration: The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable five-membered succinimide ring, yielding the final product, this compound.

Experimental Validation: A Multi-faceted Approach

To rigorously validate this proposed mechanism, a combination of spectroscopic, kinetic, and computational methods should be employed. Each technique provides a unique piece of the puzzle, and together they can offer a comprehensive understanding of the reaction pathway.

Spectroscopic Identification of the Amic Acid Intermediate

The cornerstone of validating this mechanism is the direct observation or trapping of the amic acid intermediate.

Protocol 1: In-situ NMR Spectroscopy

  • Objective: To monitor the reaction progress and identify the amic acid intermediate by its characteristic NMR signals.

  • Methodology:

    • Dissolve the spirocyclic anhydride and benzylamine in a deuterated solvent (e.g., DMSO-d6) in an NMR tube at low temperature (e.g., -20 °C) to slow down the reaction rate.

    • Acquire a series of ¹H and ¹³C NMR spectra at regular intervals as the reaction mixture is slowly warmed to room temperature.

    • Expected Observations: The appearance and subsequent disappearance of new signals corresponding to the amic acid intermediate. Specifically, one would expect to see a distinct set of signals for the methylene protons adjacent to the newly formed amide and carboxylic acid groups, which would differ from both the starting materials and the final product. 2D NMR techniques like HSQC and HMBC can be employed for unambiguous assignment of the intermediate's structure.[1][2][3]

Protocol 2: Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the reaction mixture over time, including the characteristic absorptions of the amic acid intermediate.

  • Methodology:

    • Set up the reaction in a suitable solvent and withdraw aliquots at different time points.

    • Analyze each aliquot using FT-IR spectroscopy.

    • Expected Observations: The initial spectrum will show the characteristic anhydride C=O stretching bands (typically two bands around 1850 and 1780 cm⁻¹). As the reaction progresses, these will be replaced by the appearance of broad O-H stretching (around 3300-2500 cm⁻¹) and C=O stretching of the carboxylic acid (around 1700 cm⁻¹), as well as the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands of the amic acid. Finally, the spectrum of the product will show the characteristic imide C=O stretching bands (two bands around 1770 and 1700 cm⁻¹).

Protocol 3: Mass Spectrometry (MS)

  • Objective: To detect the molecular ion of the amic acid intermediate.

  • Methodology:

    • Perform the reaction and quench it at an early stage by rapid cooling or addition of a suitable reagent.

    • Analyze the quenched reaction mixture using electrospray ionization mass spectrometry (ESI-MS).

    • Expected Observations: Detection of a peak corresponding to the mass of the amic acid intermediate ([M+H]⁺ or [M-H]⁻).

Kinetic Studies: Unraveling the Rate-Determining Step

Kinetic analysis provides invaluable information about the reaction order and the rate-determining step.

Protocol 4: Reaction Rate Analysis

  • Objective: To determine the reaction order with respect to each reactant and identify the rate-limiting step.

  • Methodology:

    • Run a series of reactions where the concentration of one reactant (e.g., benzylamine) is varied while the other (spirocyclic anhydride) is kept constant, and vice versa.

    • Monitor the formation of the product over time using a suitable analytical technique (e.g., HPLC, GC, or in-situ NMR).

    • Data Analysis: Plot the initial rates of the reaction against the concentration of the varied reactant. A linear plot indicates a first-order dependence, while a non-linear plot may suggest a more complex mechanism. If the cyclization of the amic acid is the slow step, the reaction may exhibit pseudo-first-order kinetics under certain conditions.[4][5]

Comparative Analysis: Alternative Synthetic Routes

While the proposed mechanism provides a fundamental pathway, other synthetic strategies for constructing diazaspiro[4.4]nonane-1,3-diones exist. A comparative analysis highlights the advantages and disadvantages of each approach.

Parameter Proposed Mechanism (Amine + Anhydride) Alternative Route 1: Alkylation and Cyclization [6]Alternative Route 2: Domino Radical Bicyclization [7][8]
Starting Materials Spirocyclic anhydride, BenzylamineDiamine, Benzyl bromide, Acyl chlorideO-benzyl oxime ether with bromo/iodo aromatic ring
Number of Steps Typically one or two stepsMulti-stepOne-pot for the core structure
Reaction Conditions Mild to moderate heatingOften requires strong bases and inert atmosphereRadical initiator (AIBN or Et₃B), Bu₃SnH
Key Intermediates Amic acidN-benzylated diamineAlkoxyaminyl radicals
Advantages Atom economical, often high yielding.Allows for diverse substitution patterns.Can construct complex spirocycles in a single step.
Disadvantages May require forcing conditions for cyclization.Multiple steps can lower overall yield.Requires specialized reagents and careful control of radical reactions.
Mechanistic Validation Focus on detecting the amic acid intermediate.Involves standard validation of alkylation and acylation steps.Requires advanced techniques to study transient radical intermediates.

Visualizing the Pathway and Workflow

To further clarify the proposed mechanism and the experimental workflow for its validation, the following diagrams are provided.

Proposed_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Amic Acid Formation cluster_2 Step 3 & 4: Cyclization & Dehydration Spiro_Anhydride Spirocyclic Anhydride Tetrahedral_Int Tetrahedral Intermediate Spiro_Anhydride->Tetrahedral_Int + Benzylamine Benzylamine Benzylamine Amic_Acid Amic Acid Intermediate Tetrahedral_Int->Amic_Acid Proton Transfer Cyclized_Int Cyclized Intermediate Amic_Acid->Cyclized_Int Intramolecular Attack Final_Product 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione Cyclized_Int->Final_Product - H₂O

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental_Workflow Start Hypothesize Reaction Mechanism Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopy Kinetics Kinetic Studies (Reaction Order, Rate Law) Start->Kinetics Computation Computational Modeling (DFT Calculations) Start->Computation Intermediate_ID Identify Intermediates (e.g., Amic Acid) Spectroscopy->Intermediate_ID Rate_Step Determine Rate-Limiting Step Kinetics->Rate_Step TS_Energy Calculate Transition State Energies Computation->TS_Energy Validate Validate or Refine Mechanism Intermediate_ID->Validate Rate_Step->Validate TS_Energy->Validate

Caption: Workflow for the experimental validation of the reaction mechanism.

The Role of Computational Chemistry

To complement these experimental approaches, computational methods such as Density Functional Theory (DFT) can provide invaluable insights into the reaction mechanism.[9][10][11]

Protocol 5: DFT Calculations

  • Objective: To model the reaction pathway, calculate the energies of intermediates and transition states, and corroborate experimental findings.

  • Methodology:

    • Use a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to model the reactants, intermediates, transition states, and products.

    • Perform geometry optimizations and frequency calculations to confirm that the structures correspond to energy minima or first-order saddle points.

    • Calculate the reaction energy profile to identify the lowest energy pathway and the rate-determining step.

  • Contribution: DFT calculations can help to visualize the three-dimensional structures of transient species that are difficult to observe experimentally and can provide a theoretical basis for the observed reaction kinetics and selectivity.

Conclusion

The experimental validation of the reaction mechanism for the synthesis of this compound is a critical step in understanding and optimizing its production. By employing a synergistic combination of spectroscopic analysis to identify key intermediates like the amic acid, kinetic studies to elucidate the rate-determining steps, and computational modeling to provide a theoretical framework, researchers can gain a comprehensive and robust understanding of this important transformation. This knowledge not only advances our fundamental understanding of spiro-succinimide formation but also paves the way for the rational design of more efficient and selective synthetic routes to this and other valuable spirocyclic compounds for drug discovery and development.

References

A Comparative Guide to the Synthesis of 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold

The 2,7-diazaspiro[4.4]nonane-1,3-dione core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure, which incorporates a succinimide (pyrrolidine-2,5-dione) moiety fused to a second pyrrolidine ring, offers a unique topographical presentation of functional groups for interaction with biological targets. This structural motif is of significant interest to researchers in drug development for its potential applications in treating a range of diseases, including neurodegenerative disorders and cancer. The development of efficient and versatile synthetic routes to access this scaffold and its derivatives is therefore a critical endeavor for advancing drug discovery programs.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing the 2,7-diazaspiro[4.4]nonane-1,3-dione framework. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic planning.

Route 1: The Multicomponent Approach via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction (MCR) that assembles hydantoins from a ketone, cyanide salt (e.g., KCN or NaCN), and ammonium carbonate.[1][2] By employing a cyclic ketone with an appropriately positioned nitrogen atom, this strategy can be adapted to construct the desired diazaspirocyclic scaffold in a highly convergent manner.

Mechanistic Rationale and Causality

The power of the Bucherer-Bergs reaction lies in its step economy. The reaction proceeds through a cascade of equilibria, beginning with the in situ formation of an aminonitrile from the ketone starting material.[2][3] This key intermediate then reacts with carbon dioxide (derived from ammonium carbonate) and cyclizes to form the spiro-hydantoin-like succinimide ring.[3] The choice of a ketone precursor, such as a protected 4-piperidone or a similar cyclic amine, is crucial as it dictates the formation of the second heterocyclic ring of the spiro-scaffold.

The reaction is typically performed in a protic solvent like aqueous ethanol, which facilitates the dissolution of the inorganic reagents and mediates the proton transfer steps inherent to the mechanism.[4] Heating is often required to drive the multiple equilibria towards the final, thermodynamically stable spirocyclic product.[4]

Workflow and Key Considerations

Bucherer_Bergs_Route cluster_start Starting Materials cluster_process Reaction Cascade Start_Ketone Cyclic Amino Ketone (e.g., N-Boc-4-piperidone) Aminonitrile In situ formation of Spirocyclic Aminonitrile Start_Ketone->Aminonitrile EtOH/H2O, Δ Reagents KCN, (NH4)2CO3 Reagents->Aminonitrile Cyclization Reaction with CO2 & Intramolecular Cyclization Aminonitrile->Cyclization Product 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold Cyclization->Product

Caption: Workflow for the Bucherer-Bergs synthesis of the target scaffold.

Advantages:

  • High Convergence: Assembles the complex core in a single pot from simple, readily available starting materials.[4]

  • Step Economy: Reduces the number of synthetic steps, saving time and resources.

  • Simplicity: The experimental setup is straightforward, and purification is often achieved by simple recrystallization.[4]

Limitations:

  • Harsh Conditions: Often requires elevated temperatures and the use of highly toxic cyanide salts, which necessitates stringent safety precautions.[4]

  • Limited Functional Group Tolerance: The reaction conditions may not be compatible with sensitive functional groups on the starting ketone.

  • Byproduct Formation: Can sometimes lead to the formation of side products, complicating purification.

Route 2: Sequential Synthesis via Post-Ugi Cyclization

The Ugi multicomponent reaction is renowned for its ability to rapidly generate complex acyclic peptide-like structures.[5][6] A powerful strategy for synthesizing the 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold involves an Ugi reaction followed by a subsequent intramolecular cyclization step. This sequential approach offers greater control and flexibility compared to the classical one-pot methods.

Mechanistic Rationale and Causality

This strategy typically employs a cyclic amino acid (like proline), a ketone, an isocyanide, and a carboxylic acid component that is engineered to participate in a later cyclization. A common variant is the Ugi 5-center-4-component reaction (U-5C-4CR) using an amino acid, which acts as both the amine and carboxylic acid component.[7][8]

The initial Ugi reaction forms a linear diamide intermediate.[5] The key to forming the spirocyclic core is a carefully planned post-Ugi transformation. For instance, the Ugi adduct can be designed to contain an ester group that, upon deprotection and activation, undergoes an intramolecular nucleophilic attack by one of the amide nitrogens. This cyclization is often promoted by a base (e.g., DBU) to generate the succinimide ring, thus completing the spirocyclic framework.[7][9] The choice of protecting groups on the starting amino acid is critical for ensuring orthogonality and allowing for selective deprotection and cyclization.

Workflow and Key Considerations

Ugi_Route cluster_start Ugi Reaction Components Amino_Acid Cyclic Amino Acid (e.g., Proline derivative) Ugi_Adduct Formation of Linear Ugi Adduct Amino_Acid->Ugi_Adduct MeOH, 65°C Ketone Ketone Ketone->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Cyclization Base-Mediated Intramolecular Cyclization Ugi_Adduct->Cyclization DBU, MeCN Product 2,7-Diazaspiro[4.4]nonane-1,3-dione Scaffold Cyclization->Product

Caption: Sequential synthesis via an Ugi reaction followed by cyclization.[7]

Advantages:

  • High Diversity: The multicomponent nature of the Ugi reaction allows for the rapid generation of a library of analogs by simply varying the four input components.[8]

  • Milder Conditions: The cyclization step can often be performed under mild basic conditions, which is compatible with a wider range of functional groups.[7][9]

  • Stereochemical Control: The use of chiral amino acids as starting materials can allow for the synthesis of enantiomerically enriched spirocyclic scaffolds.[7]

Limitations:

  • Longer Sequence: This is a multi-step process, which can lead to lower overall yields compared to a one-pot MCR.

  • Purification: The Ugi adducts can sometimes be difficult to purify, requiring chromatographic methods.

  • Cyclization Efficiency: The success of the final cyclization step is highly dependent on the structure of the Ugi adduct.

Comparative Performance Data

The choice of synthetic route ultimately depends on the specific goals of the research program, such as the need for rapid library synthesis versus large-scale production of a single target. Below is a summary of typical performance metrics for the discussed routes.

MetricRoute 1: Bucherer-BergsRoute 2: Post-Ugi Cyclization
Number of Steps 1 (One-pot)2 or more
Typical Overall Yield 40-70%35-55% (over 2 steps)[7]
Reagent Toxicity High (Cyanide)Moderate (Isocyanides)
Reaction Conditions High Temperature (50-110°C)[4]Mild to Moderate (RT to 65°C)[7]
Substrate Scope ModerateBroad
Potential for Diversity Low to ModerateHigh
Scalability Moderate (Safety concerns)Good

Detailed Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Analog)

This protocol is adapted from the synthesis of a closely related oxa-analog and illustrates the general procedure.[10]

  • Reaction Setup: To a solution of 3-ketotetrahydrofuran (10.0 g, 1 equivalent) in a mixture of ethanol (42 mL) and water (28 mL), add ammonium carbonate (19.2 g, ~2 equivalents).

  • Heating: Heat the resulting mixture to 55°C with stirring.

  • Cyanide Addition: Prepare a solution of potassium cyanide (6.3 g, ~1 equivalent) in water (15 mL). Add this solution dropwise to the heated reaction mixture.

  • Reaction: Stir the reaction mixture at 55°C for 18 hours.

  • Workup: After cooling, evaporate the reaction mixture to dryness in vacuo. Dissolve the residue in a minimum amount of water.

  • Precipitation: Acidify the aqueous solution with 2 N hydrochloric acid. The product will precipitate upon cooling.

  • Purification: Filter the solid product. A second crop can be obtained by concentrating the filtrate. Recrystallize the combined solids from ethanol to yield the pure 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[10]

Protocol 2: Post-Ugi Synthesis of a Spiro-Tricyclic Scaffold

This protocol is based on a reported synthesis that generates a core structure closely related to the target scaffold.[7][9]

  • Ugi Reaction: In a sealed tube, combine the cyclic amino acid (1.0 eq), ketone (1.1 eq), and benzyl isocyanide (1.1 eq) in methanol. Heat the reaction at 65°C for 4-6 days. Monitor by TLC.

  • Isolation of Ugi Adduct: After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the linear Ugi adduct.

  • Intramolecular Cyclization: Dissolve the purified Ugi adduct (1.0 eq) in acetonitrile at room temperature. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and stir the mixture overnight.

  • Workup and Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired spirocyclic imide.[7][9]

Conclusion and Future Outlook

Both the Bucherer-Bergs reaction and post-Ugi cyclization strategies offer viable pathways to the medicinally important 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold. The Bucherer-Bergs approach is a highly convergent, one-pot method ideal for synthesizing specific targets from simple precursors, though it is hampered by safety concerns and potentially harsh conditions. In contrast, the sequential Ugi/cyclization route provides unparalleled access to chemical diversity, making it the preferred choice for library synthesis and structure-activity relationship (SAR) studies in early-stage drug discovery.[7][8]

Future research will likely focus on developing catalytic and more environmentally benign versions of these transformations. For instance, the development of continuous flow methods for the Bucherer-Bergs reaction could mitigate the safety risks associated with cyanide use on a large scale.[11] Similarly, the discovery of new post-Ugi cyclization cascades, perhaps catalyzed by transition metals, could further enhance the efficiency and complexity of the molecules that can be accessed.[6] The continued innovation in synthetic methodology will undoubtedly accelerate the exploration of the 2,7-diazaspiro[4.4]nonane-1,3-dione chemical space for therapeutic applications.

References

Navigating the Selectivity Maze: A Comparative Guide to the Off-Target Effects of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Derivatives in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anticonvulsant therapies with improved safety profiles, 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione derivatives have emerged as a promising chemical scaffold. Their unique three-dimensional structure offers opportunities for high target affinity and selectivity. However, as with any small molecule candidate, a thorough understanding of off-target effects is paramount to mitigating potential adverse events and ensuring clinical success. This guide provides a comparative analysis of the off-target profiles of these novel derivatives against established anticonvulsant drugs, offering insights grounded in experimental data and predictive methodologies.

The On-Target Landscape: Mechanism of Action of Novel Spirocyclic Anticonvulsants

The anticonvulsant activity of this compound and related derivatives is believed to be primarily mediated through the modulation of ion channels and neurotransmitter receptors critical in neuronal excitability. Preclinical studies, predominantly utilizing the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, have demonstrated their efficacy.

Initial investigations into their mechanism of action suggest a multi-faceted approach. Some derivatives have been evaluated for their influence on voltage-sensitive calcium channels, although some have shown low affinity[1]. Other studies have pointed towards the modulation of GABAergic neurotransmission, with selected active derivatives being tested for their effects on GABAA receptors[2][3]. The N-benzyl moiety, in particular, has been identified as a key substituent for potent anticonvulsant activity in this class of compounds[4][5].

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper disposal of research compounds is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and its associated salts, ensuring the protection of our personnel and environment.

Understanding the Compound: Hazard Profile and Characteristics

Key Chemical Identifiers:

PropertyValueSource
CAS Number 1148044-35-2[4]
Molecular Formula C14H16N2O2[4]
Molecular Weight 244.29 g/mol [4]
Hydrochloride Salt CAS 1949836-83-2[2]
Hydrochloride Salt MW 280.75 g/mol [2]

The Disposal Workflow: A Step-by-Step Protocol

The overriding principle for the disposal of any laboratory chemical is the formulation of a disposal plan before beginning any work.[5] The following protocol outlines the necessary steps for the safe management of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the appropriate PPE is worn. This is your first and most critical line of defense.

  • Eye Protection: Wear safety goggles or a face shield.[3]

  • Hand Protection: Use nitrile gloves.[6]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[6]

  • Respiratory Protection: If working with the solid form where dust generation is possible, or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and to facilitate correct disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled waste container for all materials contaminated with this compound.

  • Solid Waste: This includes contaminated gloves, weighing papers, and any unreacted solid compound. Place these in a designated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate "Organic Liquid" waste container.[6] Do not mix with aqueous waste.[5]

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Step 3: Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and crucial for the safety of waste management personnel.

  • The label should clearly state "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.

  • Indicate the known hazards (e.g., "Toxic," "Harmful if Swallowed").

Step 4: Storage

Store waste containers in a designated satellite accumulation area, such as a fume hood, away from ignition sources.[6][7] Ensure containers are kept closed when not in use.

Step 5: Final Disposal

Given that the full toxicological and environmental impact of this compound is not fully understood, direct disposal into the sanitary sewer system is strictly prohibited.[6][8]

  • Professional Waste Management: The recommended and safest method of disposal is to contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7][9]

  • Incineration: For many organic compounds, particularly those with unknown toxicities, chemical incineration at a licensed facility is the preferred disposal method.[9] This process is equipped with afterburners and scrubbers to safely manage the combustion products.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Start: Handling 2-Benzyl-2,7-diazaspiro [4.4]nonane-1,3-dione B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Solid or Liquid) B->C D Is the waste solid or liquid? C->D E Collect in Labeled 'Solid Organic Waste' Container D->E Solid F Collect in Labeled 'Liquid Organic Waste' Container D->F Liquid G Store container in Satellite Accumulation Area E->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I EHS arranges for disposal by licensed professional service (e.g., Incineration) H->I

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a non-negotiable aspect of our research activities. By adhering to this protocol, we uphold our commitment to safety, regulatory compliance, and environmental protection. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a compound with significant potential in medicinal chemistry and pharmacological research.[1] In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a conservative and rigorous approach to personal protective equipment (PPE) is paramount. This document is structured to empower you with the knowledge to not only select the appropriate PPE but also to understand the rationale behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Analysis of analogous compounds suggests the following primary risks:

  • Oral Toxicity: A related compound, 2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate, is classified as harmful if swallowed (H302).[2]

  • Skin and Eye Irritation: The parent compound, 2,7-Diaza-spiro[4.4]nonane, is known to cause skin irritation (H315) and serious eye irritation (H319).[3] This is a common characteristic of nitrogenous heterocyclic compounds.

  • Respiratory Hazards: Inhalation of the powdered form may cause respiratory irritation (H335), and related compounds are considered harmful if inhaled (H332).[2][3]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate the risk of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures to be performed. The following table outlines the minimum recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specification/Standard
Hands Chemical-resistant glovesNitrile or neoprene, minimum 0.2mm thickness. Double-gloving is recommended for prolonged handling or when working with solutions.
Eyes/Face Safety glasses with side shields or chemical splash gogglesANSI Z87.1 or EN 166 compliant. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Body Laboratory coatLong-sleeved, preferably with elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.
Respiratory NIOSH-approved respiratorAn N95 dust mask is the minimum requirement for handling small quantities of the solid in a well-ventilated area. For larger quantities, or when generating aerosols, a half-mask or full-face respirator with organic vapor/particulate combination cartridges is recommended.

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above and the workflow diagram below.

  • Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

Dissolving and Transferring
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator within the fume hood.

  • Transfer: Use a calibrated pipette or syringe to transfer the solution. Avoid splashing.

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer pair over cuffs) Don3->Don4 Doff1 1. Gloves (Outer pair) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Gloves (Inner pair) Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal of Contaminated Materials

All materials that come into contact with this compound, including gloves, weighing paper, pipette tips, and excess compound, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.

Decontamination

For spills, cover the affected area with an absorbent material. Gently apply a decontaminating solution (e.g., a 10% bleach solution, followed by a water and ethanol rinse) and allow for sufficient contact time before wiping clean. All materials used for decontamination should be disposed of as hazardous waste. The effectiveness of decontamination can be influenced by the properties of the nitrogenous heterocyclic compound.

Decontamination_Plan Start Spill Occurs Step1 Evacuate and Secure Area Start->Step1 Step2 Don Appropriate PPE Step1->Step2 Step3 Contain Spill with Absorbent Material Step2->Step3 Step4 Apply Decontaminating Solution Step3->Step4 Step5 Allow Sufficient Contact Time Step4->Step5 Step6 Wipe and Clean Area Step5->Step6 Step7 Dispose of all materials as Hazardous Waste Step6->Step7 End Decontamination Complete Step7->End

Caption: Step-by-step spill decontamination plan.

Conclusion: A Proactive Approach to Laboratory Safety

The responsible and informed use of personal protective equipment is a non-negotiable aspect of modern scientific research. By understanding the potential hazards of this compound and adhering to the rigorous protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of safety. This commitment not only protects the individual but also fosters a robust safety culture that is the bedrock of innovative and impactful research.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.